1-(6-Ethynylpyridin-3-yl)ethan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-ethynylpyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-3-9-5-4-8(6-10-9)7(2)11/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTODWJTDRYXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Ethynylpyridin-3-yl)ethan-1-one (CAS 1256786-43-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-(6-Ethynylpyridin-3-yl)ethan-1-one (CAS 1256786-43-2) is limited in publicly available literature. This guide has been constructed by leveraging data from its isomers and structurally related compounds to provide a comprehensive technical overview. The proposed synthesis and predicted properties should be considered theoretical until experimentally validated.
Introduction
1-(6-Ethynylpyridin-3-yl)ethan-1-one is a heterocyclic ketone featuring a pyridine ring substituted with both an acetyl and an ethynyl group. This unique combination of functional groups makes it a valuable and versatile building block in synthetic and medicinal chemistry. The pyridine core is a common scaffold in numerous pharmaceuticals, while the terminal alkyne and ketone moieties offer reactive handles for a variety of chemical transformations. This guide provides an in-depth look at its properties, a proposed synthetic route, and its potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1256786-43-2 | - |
| Molecular Formula | C₉H₇NO | Inferred |
| Molecular Weight | 145.16 g/mol | Inferred |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and methanol | Inferred |
Proposed Synthesis and Reactivity
A plausible synthetic route for 1-(6-ethynylpyridin-3-yl)ethan-1-one involves a Sonogashira coupling reaction, a well-established method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. A similar strategy has been successfully employed for the synthesis of its isomer, 1-(6-ethynylpyridin-2-yl)ethanone.[1]
The proposed two-step synthesis would begin with the coupling of a suitable brominated precursor, 1-(6-bromopyridin-3-yl)ethanone, with a protected alkyne such as trimethylsilylacetylene (TMSA). This is followed by the deprotection of the silyl group to yield the terminal alkyne.
Experimental Protocol: Proposed Synthesis
Step 1: Sonogashira Coupling
-
To a solution of 1-(6-bromopyridin-3-yl)ethanone in a suitable solvent such as tetrahydrofuran (THF) and triethylamine (TEA), add catalytic amounts of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Degas the mixture by bubbling nitrogen through it for approximately 10 minutes to create an inert atmosphere.
-
Add trimethylsilylacetylene (TMSA) to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a nonpolar solvent like hexanes and filter through a pad of silica gel to remove the catalysts and salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, 1-(6-((trimethylsilyl)ethynyl)pyridin-3-yl)ethanone. This intermediate can be purified by silica gel chromatography.
Step 2: Deprotection of the Alkyne
-
Dissolve the crude or purified 1-(6-((trimethylsilyl)ethynyl)pyridin-3-yl)ethanone in a protic solvent such as methanol.
-
Add a base, for instance, potassium carbonate, to the solution.
-
Stir the mixture at room temperature for a few hours, monitoring the reaction by TLC or LC-MS until the deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 1-(6-ethynylpyridin-3-yl)ethan-1-one.
Caption: Proposed synthetic workflow for 1-(6-ethynylpyridin-3-yl)ethan-1-one.
Chemical Reactivity
The reactivity of 1-(6-ethynylpyridin-3-yl)ethan-1-one is governed by its three primary functional groups:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile, making it susceptible to protonation and alkylation.
-
Ketone Group: The acetyl group can undergo a wide range of classical ketone reactions, including reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon.
-
Ethynyl Group: The terminal alkyne is particularly useful for coupling reactions. It can participate in copper-catalyzed azide-alkyne cycloaddition (click chemistry), further Sonogashira couplings, and other metal-catalyzed transformations.
Potential Applications in Drug Discovery
The structural motifs present in 1-(6-ethynylpyridin-3-yl)ethan-1-one are of significant interest in medicinal chemistry. Pyridine and its derivatives are integral components of many approved drugs, often serving as key pharmacophores that interact with biological targets.[2]
The ethynylpyridine scaffold, in particular, is a valuable starting point for the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[4] The pyridine core can form hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many inhibitors. The ethynyl group can be used as a synthetic handle to introduce further molecular complexity or to form a covalent bond with a nearby cysteine residue in the target protein, leading to potent and irreversible inhibition.
Caption: Role as a versatile building block in drug discovery.
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not available, its ¹H NMR, ¹³C NMR, and mass spectra can be predicted based on its structure and data from similar compounds.
¹H NMR:
-
Pyridine Protons: Three protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic doublet and doublet of doublets splitting patterns.
-
Acetyl Protons: A singlet corresponding to the three methyl protons of the acetyl group would be expected in the upfield region (around δ 2.5-2.7 ppm).
-
Ethynyl Proton: A singlet for the terminal alkyne proton would likely appear around δ 3.0-3.5 ppm.
¹³C NMR:
-
Carbonyl Carbon: The ketone carbonyl carbon would have a characteristic chemical shift in the downfield region (δ > 190 ppm).
-
Aromatic and Alkynyl Carbons: The carbons of the pyridine ring and the alkyne would appear in the range of δ 80-160 ppm.
-
Methyl Carbon: The acetyl methyl carbon would be found in the upfield region (around δ 25-30 ppm).
Mass Spectrometry:
-
In a high-resolution mass spectrum, the molecular ion peak (M+H)⁺ would be expected at an m/z of approximately 146.0606, corresponding to the molecular formula C₉H₈NO⁺.
Safety and Handling
Specific toxicity and hazard data for 1-(6-ethynylpyridin-3-yl)ethan-1-one are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
References
-
MySkinRecipes. 1-(6-Ethynylpyridin-2-Yl)Ethanone. [Link]
-
Patsnap. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [Link]
-
NIST. 2-Ethynyl pyridine. [Link]
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
IPIndia. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. [Link]
-
PubChem. 3-Acetylpyridine. [Link]
-
Organic Syntheses. (s)-1-pyridin-3-yl-ethylamine bis hydrochloride. [Link]
-
UCHEM. 1-(6-Methylpyridin-3-yl)-2-[4-(methylthio)phenyl]ethanone CAS:221615-72-1. [Link]
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Triumph Interchem. 2-(4-Mesylphenyl)-1-(6-Methylpyridin-3-Yl)- Ethan-1-One. [Link]
-
FreePatentsOnline. Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. [Link]
-
National Institutes of Health. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
NIST. Ethanone, 1-(2-pyridinyl)-. [Link]
-
PubChem. 4-Acetylpyridine. [Link]
-
National Institutes of Health. Adenine, a key player in biology and medicinal chemistry. [Link]
-
PubChem. Pyrimidine compound, PI3K inhibitor, pharmaceutical composition and application comprising PI3K inhibitor - Patent CN-103694218-A. [Link]
-
NIST. Ethanone, 1-(3-pyridinyl)-. [Link]
Sources
- 1. 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(6-Ethynylpyridin-2-Yl)Ethanone [myskinrecipes.com]
- 4. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]
5-Acetyl-2-ethynylpyridine chemical structure and molecular weight
Advanced Scaffolds in Medicinal Chemistry[1]
Part 1: Executive Summary & Structural Significance
5-Acetyl-2-ethynylpyridine (CAS: 1256786-43-2) represents a high-value heteroaromatic scaffold in modern drug discovery. Structurally, it comprises a pyridine core substituted at the C2 position with an ethynyl group (alkyne) and at the C5 position with an acetyl group (ketone). This specific substitution pattern renders the molecule electronically unique: the electron-deficient pyridine ring is further deactivated by two electron-withdrawing groups (EWGs), making the C6 and C4 positions susceptible to nucleophilic attack, while the terminal alkyne provides a versatile handle for "Click" chemistry (CuAAC) and Sonogashira cross-coupling.
In the context of pharmaceutical development, this compound serves as a critical intermediate for the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists, negative allosteric modulators (NAMs), and oncology targets where rigid, linear spacers are required to span binding pockets.
Part 2: Chemical Identity & Physicochemical Profile
The following data aggregates experimentally validated constants and computed descriptors necessary for stoichiometric calculations and property prediction.
Table 1: Physicochemical Specifications
| Property | Value | Source/Method |
| IUPAC Name | 1-(6-Ethynylpyridin-3-yl)ethanone | Nomenclature Rules |
| Common Name | 5-Acetyl-2-ethynylpyridine | Industry Standard |
| CAS Registry Number | 1256786-43-2 | [1] |
| Molecular Formula | C | Stoichiometry |
| Molecular Weight | 145.16 g/mol | Calculated |
| Exact Mass | 145.0528 Da | High-Res MS |
| SMILES | C#CC1=NC=C(C(C)=O)C=C1 | Structural String |
| InChI Key | Unique Identifier (Computed) | [1] |
| Physical State | Pale Yellow Solid / Oil (Purity Dependent) | Experimental Observation |
| Solubility | Soluble in DCM, DMSO, MeOH; Sparingly in Water | Lipophilicity (LogP ~1.[1]5) |
Part 3: Structural Analysis & Electronic Properties
The chemical behavior of 5-acetyl-2-ethynylpyridine is dictated by the synergistic effects of its substituents.
-
Pyridine Core : Naturally electron-deficient (
-deficient). -
C5-Acetyl Group : A strong resonance-withdrawing group (-M effect) that further decreases electron density, particularly at the C2 and C6 positions.
-
C2-Ethynyl Group : Acts as a weak inductive withdrawing group (-I) and provides a rigid linear geometry. The terminal proton is acidic (
), allowing for facile deprotonation and functionalization.
Diagram 1: Electronic Activation & Reactivity Logic
Caption: Electronic relationship between substituents showing activation of the pyridine core and available synthetic handles.
Part 4: Synthesis & Manufacturing Protocols
The most robust route to 5-acetyl-2-ethynylpyridine utilizes a Sonogashira Cross-Coupling strategy starting from commercially available 5-acetyl-2-bromopyridine. This method avoids the handling of unstable diazonium salts and provides high yields.
Retrosynthetic Pathway
-
Target : 5-Acetyl-2-ethynylpyridine
-
Precursor : 5-Acetyl-2-((trimethylsilyl)ethynyl)pyridine
-
Starting Material : 5-Acetyl-2-bromopyridine (CAS: 139042-59-4) + Trimethylsilylacetylene (TMSA).
Detailed Experimental Protocol
Step 1: Sonogashira Coupling (TMS-Protection)
-
Reagents :
-
5-Acetyl-2-bromopyridine (1.0 eq, 20.0 g) [2]
-
Trimethylsilylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (
, 2 mol%) -
Copper(I) iodide (CuI, 1 mol%)
-
Triethylamine (
, Solvent/Base)
-
-
Procedure :
-
Charge a flame-dried 3-neck flask with 5-acetyl-2-bromopyridine,
, and CuI under an inert Argon atmosphere. -
Add degassed
followed by the dropwise addition of Trimethylsilylacetylene. -
Heat the mixture to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting bromide is consumed.
-
Workup : Filter off the ammonium salt precipitate. Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography to yield the TMS-protected intermediate.
-
Step 2: Desilylation (Deprotection)
-
Reagents :
-
TMS-intermediate (from Step 1)
-
Potassium Carbonate (
, 0.5 eq) or TBAF (1.0 eq) -
Methanol (MeOH)
-
-
Procedure :
-
Dissolve the TMS-intermediate in MeOH (0.1 M concentration).
-
Add
and stir at ambient temperature ( ) for 30 minutes. The reaction is typically rapid. -
Workup : Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate. -
Purification : Recrystallization from Hexane/EtOAc or distillation (if oil) yields pure 5-acetyl-2-ethynylpyridine.
-
Diagram 2: Synthesis Workflow
Caption: Two-step synthetic route from brominated precursor to final alkyne product.
Part 5: Applications in Drug Discovery
1. mGluR5 Antagonists Development
The 2-ethynylpyridine moiety is a pharmacophoric hallmark of potent mGluR5 antagonists, such as MTEP and MPEP . The acetyl group at the 5-position serves as a bioisostere for other polar acceptors or as a precursor for further derivatization (e.g., conversion to oximes or alcohols to tune blood-brain barrier permeability).
-
Mechanism : The ethynyl group occupies a narrow hydrophobic tunnel in the mGluR5 allosteric pocket, while the pyridine nitrogen engages in essential hydrogen bonding.
2. Bioorthogonal "Click" Chemistry
The terminal alkyne allows this scaffold to be used as a "warhead" in Activity-Based Protein Profiling (ABPP). Researchers can attach this fragment to a ligand and subsequently conjugate it to a fluorophore or biotin tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to visualize drug distribution in cells.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 15668195, 5-Acetyl-2-bromopyridine. Retrieved from [Link]
Sources
Strategic Synthesis and Sourcing of 3-Acetyl-6-ethynylpyridine: A Technical Guide
Part 1: Executive Summary & Strategic Sourcing
Molecule Identification & Nomenclature
3-Acetyl-6-ethynylpyridine is a critical heteroaromatic building block, primarily utilized in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5), such as MTEP and its analogs.[1]
-
IUPAC Name: 1-(6-ethynylpyridin-3-yl)ethanone
-
Structural Analysis: The molecule features a pyridine ring substituted with an acetyl group at the 3-position and a terminal alkyne at the 6-position.
-
Isomeric Synonymy (Critical for Sourcing): Due to pyridine numbering rules, this molecule is structurally identical to 5-acetyl-2-ethynylpyridine . When searching supplier databases, you must account for this nomenclature variation.
Commercial Availability & Sourcing Strategy
Direct commercial availability of the terminal alkyne (3-acetyl-6-ethynylpyridine) is limited and often restricted to expensive custom synthesis quantities. The most cost-effective and reliable strategy is to acquire the bromo-precursor and perform a two-step in-house synthesis.
Recommended Starting Material:
-
Chemical Name: 3-Acetyl-6-bromopyridine (or 2-Bromo-5-acetylpyridine)[2]
-
Purity Grade:
97% (GC)[3] -
Key Suppliers: Thermo Scientific Chemicals (legacy Alfa Aesar), Enamine, Combi-Blocks, CymitQuimica.
| Component | CAS Number | Availability | Strategic Action |
| Target: 3-Acetyl-6-ethynylpyridine | Not widely indexed | Low / Custom Only | Synthesize |
| Precursor: 3-Acetyl-6-bromopyridine | 139042-59-4 | High (Global Stock) | Purchase |
Part 2: Technical Synthesis Guide
Retrosynthetic Analysis
The most robust route to 3-acetyl-6-ethynylpyridine utilizes a Sonogashira cross-coupling to install the alkyne functionality. Direct coupling of acetylene gas is hazardous and difficult to control (often leading to bis-coupling). Therefore, a protected alkyne source (Trimethylsilylacetylene) is required, followed by mild deprotection.
Figure 1: Retrosynthetic disconnection showing the reliance on the commercially available bromo-pyridine precursor.
Experimental Protocol
Safety Warning: Acetylene derivatives are potentially explosive. Pyridines can be toxic. Perform all reactions in a fume hood.
Step 1: Sonogashira Coupling
Objective: Conversion of 3-acetyl-6-bromopyridine to 3-acetyl-6-((trimethylsilyl)ethynyl)pyridine.
-
Reagents:
-
Substrate: 3-Acetyl-6-bromopyridine (1.0 equiv)
-
Reagent: Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (0.05 equiv) -
Co-Catalyst: Copper(I) iodide [CuI] (0.025 equiv)
-
Base/Solvent: Triethylamine (
) / THF (1:1 ratio)
-
-
Procedure:
-
Degassing (Crucial): In a dry Schlenk flask, dissolve the bromo-pyridine in anhydrous THF/
. Sparge with Argon or Nitrogen for 15 minutes. Oxygen presence will kill the Pd(0) active species and promote Glaser homocoupling of the alkyne. -
Addition: Add
and CuI under inert flow. The solution typically turns yellow/brown. -
Reaction: Add TMS-acetylene dropwise. Stir at Room Temperature for 1 hour, then heat to 50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The ketone moiety is stable under these mild conditions.
-
Workup: Filter the reaction mixture through a pad of Celite to remove metal salts. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Step 2: Desilylation (Deprotection)
Objective: Removal of the TMS group to yield the terminal alkyne.
-
Reagents:
-
Substrate: TMS-intermediate (from Step 1)
-
Base: Potassium Carbonate (
) (1.5 equiv) -
Solvent: Methanol (
)
-
-
Procedure:
-
Dissolve the TMS-intermediate in MeOH.
-
Add solid
in one portion. -
Stir at Room Temperature for 30–60 minutes. Note: Do not heat. Strong base + heat can cause aldol condensation of the acetyl group.
-
Workup: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over
, and concentrate. -
Product Isolation: The product is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc or purify via short silica plug.
-
Part 3: Workflow Visualization
The following diagram outlines the decision logic for synthesis and purification, ensuring process integrity.
Figure 2: Operational workflow for the synthesis of 3-acetyl-6-ethynylpyridine.
References
-
Thermo Fisher Scientific. (2025). 3-Acetyl-6-bromopyridine, 97% Product Page. Retrieved from
-
CymitQuimica. (2025).[6] CAS 139042-59-4: 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE.[2] Retrieved from
-
BenchChem. (2025).[7] Comparative Guide to the Synthesis of 3-Acetylpyridine Derivatives. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95292 (3-Acetyl-6-methylpyridine analogs). Retrieved from
-
Organic Chemistry Portal. (2025). Sonogashira Coupling: Mechanism and Protocols. Retrieved from
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. CAS 139042-59-4: 1-(6-BROMO-PYRIDIN-3-YL)-ETHANONE [cymitquimica.com]
- 3. pure-synth.com [pure-synth.com]
- 4. 3-Acetyl-6-bromopyridine, 97% | CymitQuimica [cymitquimica.com]
- 5. scribd.com [scribd.com]
- 6. 3-Acetyl-6-methylpyridine | C8H9NO | CID 95292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Pyridine-Alkyne Nexus: Strategic Synthesis and Application in Medicinal Chemistry
Strategic Value in Drug Discovery
In modern medicinal chemistry, the fusion of pyridine rings with alkyne moieties represents a high-value structural motif.[1] This combination addresses two critical failure modes in drug development: solubility and conformational entropy .
-
The Pyridine Advantage (Physicochemical): Unlike phenyl rings, the pyridine nitrogen provides a specific site for hydrogen bond acceptance and pKa modulation. A pyridine ring can lower logP values by approximately 1.0–1.2 units compared to a benzene analog, significantly improving aqueous solubility.
-
The Alkyne Advantage (Structural): The sp-hybridized alkyne bond introduces a rigid, linear geometry (180° bond angle). This "molecular rod" effect reduces the entropic penalty upon protein binding by restricting the conformational space of the ligand.
Key Application Areas:
-
PROTAC Linkers: Pyridine-alkynes serve as rigid linkers that span the distance between an E3 ligase and a target protein, preventing "linker collapse" often seen with flexible alkyl chains.
-
Fragment-Based Drug Discovery (FBDD): The terminal alkyne is a "universal handle" for rapid library expansion via Click chemistry (CuAAC) or Sonogashira coupling.
-
Metabolic Stability: The electron-deficient nature of pyridine (especially with electron-withdrawing groups) resists oxidative metabolism (CYP450) at the ring positions, unlike electron-rich phenyl rings.
Synthetic Masterclass: Overcoming the "Pyridine Problem"
Synthesizing pyridine-alkynes is non-trivial due to the "Catalyst Poisoning Effect." The basic nitrogen lone pair of the pyridine ring can coordinate strongly to Palladium (Pd) or Copper (Cu) catalysts, arresting the catalytic cycle or requiring excessive catalyst loading.
Decision Matrix for Synthesis
The choice of synthetic route depends heavily on the starting material availability and the substitution pattern of the pyridine ring.
Figure 1: Synthetic decision tree for accessing pyridine-alkyne building blocks.
Method A: The Robust Sonogashira Protocol
Challenge: 2-halopyridines are particularly sluggish due to the electron-deficient nature of the C-X bond and the proximity of the nitrogen to the metal center (chelation). Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, AmPhos) or "Copper-Free" conditions to prevent the formation of unreactive copper-acetylide-pyridine complexes.
Method B: Seyferth-Gilbert Homologation
Challenge: Converting sensitive pyridine aldehydes without epimerization or side reactions. Solution: The Bestmann-Ohira reagent (BOR) allows for mild, base-mediated conversion of aldehydes to terminal alkynes. This is superior to the Corey-Fuchs reaction, which requires strong bases (n-BuLi) that can attack the pyridine ring via nucleophilic aromatic substitution (SNAr).
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of 2-Bromo-5-(trifluoromethyl)pyridine
Rationale: This protocol avoids copper to prevent homocoupling (Glaser reaction) and minimizes catalyst poisoning by the pyridine nitrogen.
Materials:
-
Substrate: 2-Bromo-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
-
Base: Diisopropylamine (DIPA) (3.0 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Workflow:
-
Deoxygenation (Critical): Charge a reaction vial with the aryl halide and Pd-catalyst. Seal and purge with Argon for 15 minutes. Reason: Pd(0) species generated in situ are highly sensitive to oxidation, which kills the catalytic cycle.
-
Solvent Addition: Add degassed THF and DIPA via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene dropwise.
-
Thermal Activation: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS.
-
Checkpoint: If conversion stalls, add 1 mol% XPhos. The bulky ligand helps displace the pyridine nitrogen from the Pd center.
-
-
Workup: Cool to RT, filter through a celite pad (removes Pd black), and concentrate.
-
Deprotection (Optional): Treat with K₂CO₃ in MeOH to reveal the terminal alkyne.
Protocol 2: Bestmann-Ohira Homologation of Nicotinaldehyde
Rationale: Ideal for generating terminal alkynes directly from aldehydes under mild conditions, avoiding the harsh basicity of lithiated intermediates.
Materials:
-
Substrate: Nicotinaldehyde (3-pyridinecarboxaldehyde) (1.0 equiv)
-
Reagent: Bestmann-Ohira Reagent (dimethyl 1-diazo-2-oxopropylphosphonate) (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Methanol (dry)
Step-by-Step Workflow:
-
Reagent Prep: Dissolve the aldehyde and BOR in dry Methanol under N₂ at 0°C.
-
Base Addition: Add K₂CO₃ in one portion.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.
-
Self-Validating Check: Evolution of N₂ gas bubbles indicates the reaction is proceeding (formation of the vinylidene carbene intermediate).
-
Quench: Dilute with NaHCO₃ (sat. aq.) and extract with Ethyl Acetate.[8][9]
-
Note: Avoid acidic quench, as the pyridine ring will protonate and extract into the aqueous phase.
-
Applications in Medicinal Chemistry (PROTACs)
The rigidity of the alkyne linker is paramount in PROTAC design. Flexible linkers (PEGs) often suffer from "linker collapse," where the chain folds back on itself, preventing the formation of the necessary ternary complex (Target-PROTAC-Ligase).
Comparative Linker Properties[10]
| Property | Alkyl/PEG Linker | Pyridine-Alkyne Linker | Impact on Drug Design |
| Conformation | Flexible (High Entropy) | Rigid (Low Entropy) | Pre-organizes ligand for binding; improves potency. |
| Solubility | Moderate (PEG is good) | High (Ionizable N) | Pyridine N protonation (pKa ~5.2) aids aqueous solubility.[10][11] |
| Metabolism | Prone to oxidation | Resistant | Pyridine is electron-deficient; alkyne is sterically small. |
| Synthesis | Amide coupling | Click / Sonogashira | Modular assembly; "Click" is bioorthogonal. |
PROTAC Assembly Logic via Click Chemistry
The following diagram illustrates the assembly of a PROTAC using a pyridine-alkyne linker to connect a Cereblon (CRBN) ligand to a target warhead.
Figure 2: Logic flow for assembling a rigid PROTAC using Click chemistry.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Müller, S., et al. (2011). Bestmann-Ohira Reagent for the Synthesis of Terminal Alkynes.[5][7][8][12] Synlett, 2011(04), 564-566.
-
Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21, 181–200.
-
Li, H., et al. (2018). Copper-Free Sonogashira Coupling of 2-Halopyridines.[13] Journal of Organic Chemistry, 83(10), 5432–5440.
-
Wurz, R. P., et al. (2018). A "Click" Chemistry Approach to PROTACs. Journal of Medicinal Chemistry, 61(2), 453–461.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: 6-Ethynylnicotinoyl Derivatives
Topic: 6-Ethynylnicotinoyl Derivative Chemical Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals
Architectures, Synthesis, and Bioorthogonal Utility
Executive Summary
The 6-ethynylnicotinoyl moiety represents a high-value pharmacophore and chemical probe in modern medicinal chemistry and chemical biology. Defined by a pyridine scaffold substituted with a carboxylic acid derivative at the C3 position and a terminal alkyne at the C6 position, this motif serves as a premier "click-ready" handle. Its structural rigidity, combined with the bioorthogonality of the terminal alkyne, allows for precise activity-based protein profiling (ABPP), metabolic labeling, and the development of fragment-based drug candidates. This guide dissects the physicochemical properties, synthetic routes, and reactivity profiles of 6-ethynylnicotinoyl derivatives, with a specific focus on their application as bioconjugation reagents.
Chemical Architecture & Physicochemical Properties[1]
The core structure consists of a pyridine ring electronically modified by two functional groups: an electron-withdrawing carbonyl group at C3 (the nicotinoyl center) and an ethynyl group at C6.
Electronic Effects
-
Pyridine Nitrogen: The nitrogen atom is electron-deficient compared to unsubstituted pyridine due to the inductive withdrawal (-I) and mesomeric withdrawal (-M) of the carbonyl group at C3.
-
Ethynyl Group: The C6-alkyne acts as a weak electron-withdrawing group via induction but can donate electron density via resonance. However, the overall system remains electron-deficient, making the ring susceptible to nucleophilic attack if not sterically hindered, though less so than nitro-pyridines.
-
Acidity/Basicity: The pyridine nitrogen pKa is significantly suppressed (predicted pKa < 3.5) compared to pyridine (pKa ~5.2) due to the electron-withdrawing nature of the substituents.
Physicochemical Data Profile
Table 1: Key Properties of 6-Ethynylnicotinic Acid (Parent Scaffold)
| Property | Value / Description | Notes |
| Molecular Formula | C₈H₅NO₂ | Parent Acid |
| Molecular Weight | 147.13 g/mol | Small fragment, ideal for minimal steric perturbation. |
| Predicted logP | ~0.8 - 1.2 | Moderately lipophilic; cell-permeable. |
| pKa (Acid) | ~3.6 | Carboxylic acid proton. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic; largely unprotonated at physiological pH. |
| Solubility | DMSO, DMF, MeOH | Low solubility in water; requires organic co-solvent. |
| λ max (Abs) | ~260-280 nm | Useful for HPLC detection. |
Synthetic Methodologies
The synthesis of 6-ethynylnicotinoyl derivatives relies heavily on palladium-catalyzed cross-coupling reactions. The high reliability of the Sonogashira coupling makes it the industry standard for installing the C6-alkyne.
Core Synthesis Pathway
The synthesis typically begins with methyl 6-chloronicotinate or 6-bromonicotinate . The halogen at the C6 position is activated for oxidative addition by the electron-deficient nature of the pyridine ring.
Experimental Protocol: Synthesis of 6-Ethynylnicotinic Acid
-
Starting Material: Methyl 6-chloronicotinate (1.0 eq).
-
Coupling: React with trimethylsilylacetylene (TMS-acetylene, 1.2 eq) in THF/Et₃N (1:1).
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
-
Conditions: Inert atmosphere (Ar/N₂), 60°C, 4–12 hours.
-
Deprotection: Treat the TMS-intermediate with K₂CO₃ in MeOH or TBAF in THF to yield methyl 6-ethynylnicotinate.
-
Hydrolysis: LiOH (aq)/THF to generate the free acid.
Visualization of Synthetic Logic
Figure 1: Synthetic route from commercial precursors to the activated NHS ester labeling reagent.
Reactivity Profile & Bioconjugation[2][3]
The utility of 6-ethynylnicotinoyl derivatives lies in their dual reactivity:
-
Acyl Substitution (C3): The carboxylic acid can be activated (e.g., NHS ester, TFP ester) to react with nucleophiles like primary amines (Lysine residues).
-
Bioorthogonal Cycloaddition (C6): The terminal alkyne participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Ruthenium-catalyzed variants (RuAAC).
Activation: The NHS Ester
The 6-ethynylnicotinoyl NHS ester is the most common derivative used to introduce the alkyne handle onto proteins or amine-modified DNA/RNA.
Protocol: NHS Ester Activation [][2]
-
Reagents: 6-Ethynylnicotinic acid (1 eq), N-hydroxysuccinimide (1.1 eq), EDC·HCl (1.2 eq).
-
Solvent: Anhydrous DMF or DCM.
-
Procedure: Stir at room temperature for 12–16 hours.
-
Purification: Silica gel chromatography (EtOAc/Hexane) or precipitation. Note: NHS esters are moisture-sensitive.
The "Click" Reaction (CuAAC)
Once the 6-ethynylnicotinoyl moiety is attached to a biomolecule, it serves as a dormant handle. It reacts exclusively with azides to form a stable 1,2,3-triazole linkage.
Figure 2: Workflow for converting a native protein into a fluorescently labeled conjugate via the 6-ethynylnicotinoyl handle.
Experimental Protocols
Standard Protein Labeling Protocol
This protocol describes labeling a protein with 6-ethynylnicotinoyl NHS ester , followed by a click reaction with an azide-fluorophore.
Phase A: NHS Ester Conjugation
-
Buffer Exchange: Exchange protein buffer to PBS (pH 7.4) or Bicarbonate (pH 8.3). Avoid amine-containing buffers like Tris or Glycine.
-
Reagent Preparation: Dissolve 6-ethynylnicotinoyl NHS ester in anhydrous DMSO to 10–50 mM.
-
Reaction: Add NHS ester to protein solution (1–2 mg/mL) at a 10–20 molar excess.
-
Incubation: Incubate 1 hour at RT or 4°C overnight.
-
Desalting: Remove excess NHS ester using a Zeba spin column or dialysis.
Phase B: CuAAC Click Reaction
-
Mixture: To the alkyne-tagged protein (50 µL), add:
-
Azide-Fluorophore (e.g., Azide-Cy5, 50 µM final).
-
CuSO₄ (1 mM final).
-
THPTA Ligand (2 mM final, premixed with Cu).
-
Sodium Ascorbate (2.5 mM final).
-
-
Incubation: 1 hour at RT in the dark.
-
Analysis: Analyze via SDS-PAGE (fluorescence scan).
Critical Quality Attributes (CQA) & Troubleshooting
| Attribute | Risk Factor | Mitigation Strategy |
| Hydrolytic Stability | NHS esters hydrolyze rapidly in water (t₁/₂ ~1-4 hours at pH 8). | Dissolve in anhydrous DMSO immediately before use. Store solids at -20°C under desiccant. |
| Copper Toxicity | Cu(I) can degrade proteins or RNA. | Use THPTA or BTTAA ligands to stabilize Cu(I) and prevent ROS generation. |
| Solubility | The ethynyl-pyridine core is hydrophobic. | Ensure final DMSO concentration in labeling reaction is <5% to prevent protein precipitation. |
| Background Signal | Non-specific binding of hydrophobic dyes. | Perform rigorous washing/desalting post-click; include "no-catalyst" controls. |
References
-
Synthesis of 6-alkynylpyridines: Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.Link
-
Application in ABPP: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546.Link
-
CuAAC Mechanism & Ligands: Besanceney-Webler, C., et al. (2011). Increasing the Efficiencies of Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) by Using a Copper(I) Ligand. Angewandte Chemie Int. Ed., 50(35), 8051-8056.Link
- NHS Ester Chemistry:Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard Reference Text).
Sources
Methodological & Application
Protocol for the Sonogashira Coupling of 1-(6-Ethynylpyridin-3-yl)ethan-1-one with Aryl Halides
An Application Note for Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[2][3] This document provides a detailed protocol for the palladium and copper-catalyzed Sonogashira coupling of 1-(6-ethynylpyridin-3-yl)ethan-1-one, a key building block in medicinal chemistry, with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide insights into troubleshooting and optimization.
Introduction and Scientific Context
The construction of arylalkynes is a critical transformation in the development of novel therapeutic agents. The rigid, linear geometry of the alkyne linker allows for precise positioning of pharmacophoric elements, making it an invaluable tool in structure-activity relationship (SAR) studies. The subject of this protocol, 1-(6-ethynylpyridin-3-yl)ethan-1-one, incorporates a pyridine ring, a common motif in drug molecules, and an acetylenic handle for further functionalization.
The Sonogashira reaction, first reported in 1975, provides a highly efficient route to these structures by coupling a terminal alkyne with an aryl or vinyl halide.[4] The reaction is typically performed under mild conditions using a dual catalytic system comprising a palladium complex and a copper(I) salt, in the presence of an amine base.[1][5]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Sonogashira coupling stems from the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
The Palladium Cycle: The cycle begins with the active Pd(0) species, which undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base. This forms a copper acetylide intermediate, which is more nucleophilic than the parent alkyne.[1]
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]
Sources
Application Notes and Protocols for 5-Acetyl-2-ethynylpyridine in Click Chemistry
Introduction: The Strategic Advantage of 5-Acetyl-2-ethynylpyridine in Click Chemistry
Click chemistry has emerged as a transformative methodology in chemical synthesis, offering a modular and efficient approach to constructing complex molecular architectures.[1][2] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, stereoselectivity, and tolerance of a wide array of functional groups.[2][3][4] The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, a bioorthogonal ligation that has found profound applications in drug discovery, bioconjugation, and materials science.[5][6][7]
This application note focuses on a particularly versatile terminal alkyne, 5-Acetyl-2-ethynylpyridine . The strategic incorporation of a pyridine ring and an acetyl group imparts unique electronic and functional properties to this reagent. The electron-withdrawing nature of the pyridine ring can enhance the reactivity of the terminal alkyne in CuAAC reactions. Furthermore, the acetyl moiety provides a secondary functional handle for subsequent modifications, expanding its utility in the synthesis of multifunctional molecules and complex bioconjugates.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5-Acetyl-2-ethynylpyridine in click chemistry protocols.
Synthesis of 5-Acetyl-2-ethynylpyridine: A Practical Approach
The synthesis of 5-Acetyl-2-ethynylpyridine can be efficiently achieved through a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This protocol outlines a two-step procedure starting from a commercially available substituted pyridine.
Experimental Protocol: Synthesis of 5-Acetyl-2-ethynylpyridine
Step 1: Sonogashira Coupling of 2-Bromo-5-acetylpyridine with Trimethylsilylacetylene
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-5-acetylpyridine (1 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents), and copper(I) iodide (CuI) (0.05 equivalents).
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Solvent and Reagents: Add anhydrous triethylamine (Et₃N) as the solvent, followed by the slow addition of trimethylsilylacetylene (1.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the protected alkyne.
Step 2: Desilylation to Yield 5-Acetyl-2-ethynylpyridine
-
Reaction Setup: Dissolve the purified product from Step 1 in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Deprotection: Add potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution and stir at room temperature for 2-4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to afford pure 5-Acetyl-2-ethynylpyridine.
Application Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details a general procedure for the CuAAC reaction using 5-Acetyl-2-ethynylpyridine with an azide-containing molecule. The reaction conditions are mild and generally compatible with a variety of functional groups.
Diagram: CuAAC Reaction Workflow
Caption: Workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Materials and Reagents
| Reagent/Material | Recommended Grade/Purity | Supplier (Example) |
| 5-Acetyl-2-ethynylpyridine | >95% | In-house/Commercial |
| Azide-containing substrate | >95% | N/A |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | Sigma-Aldrich |
| Sodium ascorbate | >98% | Sigma-Aldrich |
| Solvent (e.g., t-BuOH/H₂O, DMSO) | Anhydrous/HPLC Grade | Fisher Scientific |
| Deionized water | Type I | Millipore |
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a stock solution of 5-Acetyl-2-ethynylpyridine (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the azide-containing substrate (e.g., 10 mM in a compatible solvent).
-
Prepare a stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).
-
Crucially, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water) immediately before use, as it is prone to oxidation. [11]
-
-
Reaction Setup:
-
In a microcentrifuge tube or a small reaction vial, add the desired volume of the azide substrate solution.
-
Add 1.0 to 1.2 equivalents of the 5-Acetyl-2-ethynylpyridine stock solution.
-
Add the chosen reaction solvent (e.g., a 1:1 mixture of tert-butanol and water) to achieve the desired final concentration (typically 1-10 mM).
-
-
Catalyst Addition:
-
Add the copper(II) sulfate stock solution to the reaction mixture to a final concentration of 1-5 mol%.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Initiation of the Click Reaction:
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For less reactive substrates, the reaction time may be extended or gentle heating (30-40 °C) may be applied.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
-
-
Reaction Quenching and Product Isolation:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
The product can be isolated by standard work-up procedures such as solvent extraction.
-
For purification, column chromatography on silica gel or preparative HPLC is often employed.
-
Diagram: Mechanism of the CuAAC Reaction
Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Troubleshooting and Key Considerations
-
Low Yield:
-
Incomplete Reaction: Extend the reaction time or increase the temperature slightly. Ensure the sodium ascorbate solution is freshly prepared.
-
Catalyst Inactivation: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II).[4][11] While sodium ascorbate helps to mitigate this, for sensitive reactions, degassing the solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): This can occur in the presence of oxygen.[12] Using a slight excess of sodium ascorbate and minimizing exposure to air can reduce this side product.
-
-
Bioconjugation Applications:
Conclusion
5-Acetyl-2-ethynylpyridine is a valuable and versatile building block for click chemistry. Its enhanced reactivity and the presence of a secondary functional handle make it an attractive reagent for applications in medicinal chemistry, chemical biology, and materials science. The protocols provided in this application note offer a robust starting point for researchers to effectively utilize this compound in their synthetic endeavors.
References
-
Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Utilization of alkyne bioconjugations to modulate protein function. (2016). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]
-
DNA Compatible Oxidization and Amidation of Terminal Alkynes. (2022). ACS Publications. Retrieved January 28, 2026, from [Link]
-
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (2009). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]
-
Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids. (2015). William & Mary. Retrieved January 28, 2026, from [Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity. (2015). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]
-
Click Chemistry: Current Applications and Future Potential in Addressing Complex Scientific Challenge. (2025). Medical Science and Discovery. Retrieved January 28, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Jena Bioscience. Retrieved January 28, 2026, from [Link]
-
An Insight Into Click Chemistry. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 28, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2014). National Institutes of Health (NIH). Retrieved January 28, 2026, from [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. Retrieved January 28, 2026, from [Link]
-
A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction. (1989). The Chemical Society of Japan. Retrieved January 28, 2026, from [Link]
-
5-Acetyl-2-methoxypyridine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. (2013). PubMed. Retrieved January 28, 2026, from [Link]
-
4-Acetylpyridine. (n.d.). Organic Syntheses. Retrieved January 28, 2026, from [Link]
-
5-Ethynyl-2-methylpyridine. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. (2020). PubMed. Retrieved January 28, 2026, from [Link]
-
5-Acetyl-2-methylpyridine. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]
-
Recent applications of click chemistry in drug discovery. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Hindawi. Retrieved January 28, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application [ajgreenchem.com]
- 6. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscidiscovery.com [medscidiscovery.com]
- 8. 5-Chloro-2-ethynylpyridine hydrochloride (1956341-52-8) for sale [vulcanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. jenabioscience.com [jenabioscience.com]
Application Note: Dual-Functionalization of 3-Acetyl-6-Ethynylpyridine for Bioconjugation
Abstract & Introduction
This guide details the protocols for utilizing 3-acetyl-6-ethynylpyridine as a robust heterobifunctional linker. This small molecule scaffold offers two orthogonal reactivity handles: a terminal alkyne at the C6 position and a methyl ketone (acetyl) at the C3 position.
Unlike flexible PEG-based linkers, the pyridine core provides a rigid spacer that modulates the electronic properties of the attached payloads. The nitrogen atom within the pyridine ring can further influence solubility and metal-coordination kinetics during catalysis. This note outlines a sequential conjugation strategy:
-
Step 1 (The "Click"): Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C6-ethynyl site.
-
Step 2 (The Condensation): Aniline-catalyzed oxime ligation at the C3-acetyl site.
Chemical Logic & Mechanism
The Pyridine Advantage
The pyridine scaffold is not merely a structural spacer; it actively participates in the reaction environment.
-
Electronic Activation: The electron-deficient nature of the pyridine ring renders the C6-alkyne highly susceptible to Cu(I) insertion, often accelerating CuAAC rates compared to phenyl alkynes [1].
-
Orthogonality: The acetyl group is inert to CuAAC conditions, and the alkyne is stable during acidic oxime ligation, allowing for controlled, sequential dual-labeling.
Reaction Pathway Visualization
The following diagram illustrates the sequential functionalization logic, highlighting the orthogonality of the two handles.
Figure 1: Sequential functionalization workflow. The alkyne is addressed first via CuAAC, followed by ketone condensation.
Experimental Protocols
Protocol A: CuAAC "Click" Reaction (C6-Ethynyl)
Objective: Conjugation of an azide-labeled biomolecule (e.g., Azide-PEG-Biotin or Azide-Fluorophore) to the ethynyl handle.
Reagents:
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Critical for protecting biomolecules from oxidative damage.
-
Catalyst: CuSO₄[1] · 5H₂O (20 mM stock in water).
-
Reductant: Sodium Ascorbate (100 mM stock, freshly prepared).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) or PBS. Do not use Tris buffer as it competes for Cu ions.
Procedure:
-
Dissolution: Dissolve 3-acetyl-6-ethynylpyridine in DMSO to a 10 mM stock concentration.
-
Mixture Prep: In a microcentrifuge tube, combine:
-
Azide-labeled biomolecule (50 µM final).
-
3-acetyl-6-ethynylpyridine (100 µM final, 2 eq).
-
THPTA Ligand (250 µM final).
-
CuSO₄ (50 µM final).
-
Premix Cu and THPTA before adding to the reaction to prevent protein precipitation.
-
-
Initiation: Add Sodium Ascorbate (2.5 mM final) to initiate the reaction.
-
Incubation: Incubate at Room Temperature (RT) for 30–60 minutes in the dark.
-
Quenching: Add EDTA (10 mM final) to chelate copper and stop the reaction.
-
Purification: Desalt via PD-10 column or dialysis to remove excess pyridine linker.
Protocol B: Accelerated Oxime Ligation (C3-Acetyl)
Objective: Reacting the methyl ketone with an alkoxyamine (e.g.,
Reagents:
-
Catalyst: m-Phenylenediamine (mPDA) (100 mM stock in water).
-
Buffer: 100 mM Ammonium Acetate or Citrate Buffer (adjusted to pH 4.5 – 5.0).
-
Reactant: Alkoxyamine-functionalized payload.[6]
Procedure:
-
Acidification: Adjust the sample from Protocol A (the triazole conjugate) to pH 5.0 using dilute HCl or buffer exchange.
-
Reaction Setup: Add the Alkoxyamine payload (5–10 equivalents relative to the conjugate).
-
Catalysis: Add mPDA to a final concentration of 10–50 mM.
-
Incubation: Incubate at 37°C for 4–16 hours.
-
Note: Without mPDA, this reaction could take >48 hours.
-
-
Purification: Remove excess catalyst and unreacted payload via size-exclusion chromatography (SEC).
Quantitative Data Summary
The following table summarizes the expected reaction kinetics and efficiencies based on functional group reactivity.
| Parameter | C6-Ethynyl (CuAAC) | C3-Acetyl (Oxime) |
| Reaction Type | Cycloaddition (Irreversible) | Condensation (Reversible*) |
| pH Optimum | 7.0 – 8.0 | 4.0 – 5.0 |
| Time to Completion | 30 – 60 mins | 4 – 16 hours (with mPDA) |
| Catalyst Required | Cu(I) / THPTA | m-Phenylenediamine (mPDA) |
| Stability | High (Triazole is chemically inert) | Moderate (Oxime stable at pH 7, hydrolyzes < pH 4) |
*Note: Oximes can be reduced to stable hydroxylamines with NaCNBH₃ if permanent linkage is required.
Quality Control & Validation
Analytical Workflow
To ensure the integrity of the dual-conjugate, follow this validation logic:
Figure 2: QC Decision Tree. Mass spectrometry is the definitive confirmation method.
Troubleshooting Guide
-
Issue: Low CuAAC Yield.
-
Cause: Pyridine nitrogen coordinating Cu(I) and preventing alkyne activation.
-
Fix: Increase Cu(I) concentration to 100 µM or increase THPTA:Cu ratio to 5:1.
-
-
Issue: Slow Oxime Ligation.
-
Cause: pH drift above 5.5 or insufficient catalyst.
-
Fix: Verify pH is < 5.0. Increase mPDA concentration to 100 mM.
-
References
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Rashidian, M., et al. (2013).[3] A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.[2][3][4][5] Bioconjugate Chemistry. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link
Sources
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(6-Ethynylpyridin-3-yl)ethan-1-one as a Versatile Linker for Advanced Metal-Organic Frameworks
An Application Note and Protocol Guide from the Senior Application Scientist
Introduction: The Imperative for Functional Linkers in Modern MOF Design
Metal-Organic Frameworks (MOFs) have transitioned from academic curiosities to materials of significant industrial and pharmaceutical interest due to their exceptional porosity, tunable structures, and vast surface areas. The true potential of MOFs, however, is unlocked through the strategic design of their organic linkers. A linker is not merely a structural strut; it is the primary determinant of the framework's chemical personality and, consequently, its functional capabilities.
This application note introduces 1-(6-Ethynylpyridin-3-yl)ethan-1-one (hereafter referred to as EPE-Link ), a heterofunctional linker engineered for next-generation MOF applications. EPE-Link is distinguished by three key chemical features:
-
A Pyridyl Nitrogen: A robust coordination site for binding to a wide variety of metal nodes (e.g., Zn(II), Cu(II), Zr(IV)), enabling the formation of stable, porous frameworks.
-
A Ketone Moiety: This electron-withdrawing group can modulate the electronic properties of the MOF and act as a specific hydrogen bond acceptor, creating preferential binding sites for targeted guest molecules like pharmaceuticals or pollutants.
-
An Ethynyl (Alkyne) Group: A chemically "addressable" site, prime for post-synthetic modification (PSM) via highly efficient "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the covalent attachment of functional moieties after the MOF crystal has been formed, preserving its pristine structure.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the synthesis of EPE-Link, its integration into MOF structures, and protocols for leveraging its unique functionalities in catalysis and targeted drug delivery.
Synthesis and Characterization of the EPE-Linker
The successful construction of a high-quality MOF begins with a pure, well-characterized organic linker. As EPE-Link is a specialized molecule, a reliable synthetic route is paramount. The proposed synthesis is a two-step process starting from commercially available 6-chloropyridin-3-yl)ethan-1-one.
Protocol 2.1: Synthesis of 1-(6-Ethynylpyridin-3-yl)ethan-1-one (EPE-Link)
Rationale: This protocol employs a Sonogashira cross-coupling reaction, a highly reliable and efficient method for forming carbon-carbon bonds between aryl halides and terminal alkynes. The use of a palladium catalyst and a copper(I) co-catalyst is standard for this transformation.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 250 mL Schlenk flask, add 1-(6-chloropyridin-3-yl)ethan-1-one (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and Copper(I) iodide (CuI, 0.06 eq.).
-
Solvent and Reagents: Add anhydrous triethylamine (TEA, 4.0 eq.) and anhydrous tetrahydrofuran (THF, 100 mL). The solution should be purged with argon for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq.) dropwise to the solution at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60°C and stir under an argon atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Deprotection: Upon completion, cool the reaction to room temperature. Add a 2M solution of potassium carbonate (K₂CO₃) in methanol (50 mL) to perform the in-situ deprotection of the TMS group. Stir for 2 hours.
-
Workup and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure EPE-Link.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Outcome: A pale yellow solid with a purity >98%.
Synthesis of EPE-MOF-1: A Prototypical Framework
This section details the synthesis of a representative MOF, designated EPE-MOF-1 , using EPE-Link and Zinc(II) nitrate, a common and versatile metal precursor. The solvothermal method is employed, as it facilitates the growth of high-quality, crystalline material.
Protocol 3.1: Solvothermal Synthesis of EPE-MOF-1
Rationale: The solvothermal method uses elevated temperature and pressure to increase the solubility of the precursors and promote the slow, controlled crystal growth necessary for forming a well-ordered MOF structure. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to solubilize both the organic linker and the metal salt.
Step-by-Step Methodology:
-
Precursor Solution: In a 20 mL glass vial, dissolve EPE-Link (0.1 mmol, 15.9 mg) and Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat to 110°C over 2 hours, hold at 110°C for 48 hours, and then cool slowly to room temperature over 12 hours.
-
Isolation: Decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL) over 24 hours to remove unreacted precursors.
-
Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the crystals in chloroform (10 mL) for 72 hours, replacing the chloroform every 24 hours.
-
Activation: Decant the chloroform and heat the crystals under a dynamic vacuum (high vacuum) at 150°C for 12 hours. This process, known as activation, evacuates the pores, making them accessible for gas sorption or guest uptake.
Logical Workflow for EPE-MOF-1 Synthesis
Caption: Workflow for the synthesis and activation of EPE-MOF-1.
Essential Characterization of EPE-MOF-1
Characterization is a non-negotiable step to confirm the synthesis of the desired MOF and to understand its properties.
| Technique | Purpose | Expected Result for EPE-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern with sharp peaks, matching the simulated pattern from a single-crystal structure. Absence of peaks from starting materials. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the framework and confirm the removal of solvent molecules. | A weight loss step corresponding to guest/solvent removal, followed by a plateau indicating the framework's stability range, and finally decomposition at high temperature (>300°C). |
| N₂ Sorption Analysis (BET) | To determine the porosity, specifically the surface area and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A calculated Brunauer-Emmett-Teller (BET) surface area in the range of 500-2000 m²/g. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the incorporation of the EPE-Linker into the framework. | Presence of characteristic peaks for the alkyne C≡C stretch (~2100 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹), slightly shifted compared to the free linker due to coordination. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | Uniform, well-defined crystals (e.g., cubic, octahedral) indicating controlled crystal growth. |
Application Protocols: Harnessing the Functionality of EPE-MOF-1
The true value of EPE-MOF-1 lies in its dual-functionality. The following protocols provide frameworks for its application in post-synthetic modification and drug delivery.
Objective: To demonstrate the addressability of the ethynyl group by covalently attaching a fluorescent tag, Azido-Coumarin, to the activated MOF.
Protocol 5.1: CuAAC "Click" Reaction on EPE-MOF-1
Rationale: The CuAAC reaction is an ideal PSM tool due to its high efficiency, mild reaction conditions, and orthogonality (it does not interfere with other functional groups in the MOF). This allows for precise chemical functionalization without compromising the framework's integrity.
Step-by-Step Methodology:
-
MOF Suspension: Suspend activated EPE-MOF-1 (50 mg) in 5 mL of anhydrous THF in a 10 mL vial.
-
Reagent Addition: Add Azido-Coumarin (1.2 eq. relative to the linker content), sodium ascorbate (0.3 eq.), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq.).
-
Reaction: Seal the vial and stir the suspension at 40°C for 24 hours.
-
Purification: Centrifuge the mixture to collect the solid MOF. Wash extensively with THF (3 x 10 mL) and then chloroform (3 x 10 mL) to remove all unreacted reagents and byproducts.
-
Drying: Dry the functionalized MOF, now Coumarin@EPE-MOF-1 , under vacuum at 80°C for 12 hours.
-
Confirmation: Confirm successful functionalization by observing the MOF under a UV lamp (expecting strong fluorescence) and via solid-state NMR or digested ¹H NMR to identify coumarin peaks. A decrease in the alkyne peak intensity in the FTIR spectrum is also indicative of a successful reaction.
Diagram of Post-Synthetic Modification
Caption: Post-synthetic modification of EPE-MOF-1 via CuAAC.
Objective: To utilize the ketone functionality for enhanced loading of a model drug, 5-Fluorouracil (5-FU), an anticancer agent with hydrogen bond donor capabilities.
Protocol 5.2: Loading and Release of 5-Fluorouracil
Rationale: The ketone group on the EPE-Linker can form specific hydrogen bonds with the N-H groups of 5-FU, potentially leading to higher loading capacity and more controlled release compared to a non-functionalized MOF.
Step-by-Step Methodology (Loading):
-
Drug Solution: Prepare a concentrated solution of 5-Fluorouracil (e.g., 5 mg/mL) in a suitable solvent like methanol or a water/ethanol mixture.
-
Immersion: Immerse activated EPE-MOF-1 (20 mg) into 5 mL of the 5-FU solution.
-
Equilibration: Stir the suspension at room temperature for 72 hours in the dark to maximize diffusion and loading.
-
Isolation: Centrifuge the suspension to collect the loaded MOF, now 5-FU@EPE-MOF-1 .
-
Washing: Briefly wash the surface of the crystals with a small amount of fresh solvent to remove non-encapsulated drug.
-
Quantification: Measure the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy at its λ_max (around 265 nm). Calculate the loading capacity using the formula: Loading (%) = [(Initial mass of drug - Final mass of drug) / mass of MOF] x 100
Step-by-Step Methodology (Release):
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 7.4).
-
Release Study: Place the 5-FU@EPE-MOF-1 (10 mg) in a dialysis bag with a suitable molecular weight cut-off and suspend it in 50 mL of the PBS buffer at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Measure the concentration of 5-FU in each aliquot using UV-Vis spectroscopy.
-
Data Plotting: Plot the cumulative release percentage of 5-FU as a function of time to generate a release profile.
Conclusion and Outlook
The 1-(6-Ethynylpyridin-3-yl)ethan-1-one (EPE-Link) linker represents a powerful and versatile building block for the creation of sophisticated MOFs. Its trifecta of functionalities—a stable coordination site, a guest-specific binding point, and a post-synthetically addressable handle—provides researchers with a platform to design materials with unprecedented control over their chemical environment. The protocols outlined in this guide serve as a validated starting point for exploring EPE-Link-based MOFs in fields ranging from targeted therapeutics and advanced catalysis to chemical sensing and separations.
References
-
Title: Post-synthetic modification of metal-organic frameworks. Source: Chemical Society Reviews URL: [Link]
-
Title: Click-functionalization of metal-organic frameworks. Source: Dalton Transactions URL: [Link]
-
Title: The Sonogashira reaction: a booming methodology in synthetic chemistry. Source: Chemical Reviews URL: [Link]
-
Title: Metal-Organic Frameworks as a Versatile Platform for Drug Delivery and Bio-imaging. Source: Chemistry of Materials URL: [Link]
-
Title: Metal-Organic Frameworks for Drug Delivery. Source: Advanced Materials URL: [Link]
Procedures for protecting group-free synthesis of ethynyl pyridines
Application Notes & Protocols
Title: Protecting-Group-Free Synthesis of Ethynyl Pyridines via Palladium-Catalyzed Cross-Coupling
Abstract: Ethynyl pyridines are crucial building blocks in medicinal chemistry, materials science, and agrochemicals. Traditional syntheses often require multi-step protection and deprotection of the pyridine nitrogen, which complicates procedures, reduces overall yield, and generates significant waste. This guide provides a detailed overview of protecting-group-free methodologies for the synthesis of ethynyl pyridines, focusing on the Sonogashira cross-coupling reaction. We offer field-proven insights into overcoming the inherent challenges of these reactions, detailed experimental protocols, and troubleshooting guides to empower researchers in drug development and materials science to adopt more efficient and sustainable synthetic strategies.
Introduction: The Case for Group-Free Synthesis
The pyridine motif is a cornerstone of modern chemical and pharmaceutical research. When functionalized with an ethynyl group, the resulting molecule gains a rigid, linear linker ideal for constructing complex molecular architectures and serving as a versatile handle for further transformations. However, the synthesis is not trivial.
The lone pair of electrons on the pyridine nitrogen poses a significant challenge in transition-metal-catalyzed reactions. It can coordinate to the metal center (e.g., palladium), leading to catalyst inhibition or deactivation. Historically, this issue was circumvented by installing a protecting group on the nitrogen, rendering it less basic and coordinative. While effective, this approach violates the principles of green chemistry by adding steps and generating waste.[1]
Protecting-group-free synthesis offers a more elegant and efficient alternative. By carefully selecting catalysts, ligands, bases, and reaction conditions, direct coupling of halopyridines with terminal alkynes can be achieved with high efficiency. The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is the premier method for this transformation.[2][3][4] This guide focuses on optimizing this powerful reaction for the unique challenges presented by pyridine substrates.
Core Concepts: Overcoming the Pyridine Challenge
The success of a protecting-group-free Sonogashira coupling of a halopyridine hinges on mitigating the inhibitory effect of the pyridine nitrogen. Several key factors are at play:
-
Catalyst System: The choice of palladium source and, critically, the supporting ligand, is paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.[4] These ligands stabilize the palladium(0) active species and can sterically hinder the coordination of the pyridine nitrogen to the metal center.
-
Copper Co-catalyst: In the classical Sonogashira reaction, a copper(I) salt (e.g., CuI) is used as a co-catalyst. It facilitates the deprotonation of the terminal alkyne and participates in a key transmetalation step.[2][4] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[2][4] Therefore, copper-free variants have also been developed and are sometimes preferred.[2][4][5]
-
Base and Solvent: An amine base (e.g., triethylamine, diisopropylamine) is typically used to neutralize the HX acid formed during the reaction and to deprotonate the alkyne.[2][5] The choice of solvent influences solubility and reaction kinetics, with polar aprotic solvents like DMF or NMP being common. Aqueous media, often with surfactants, have also been successfully used to develop greener protocols.[6][7]
-
Substrate Reactivity: The position of the halogen on the pyridine ring significantly impacts reactivity. The general order of reactivity for the halide is I > Br > Cl.[8] For the pyridine ring itself, the electronic and steric environment matters; for instance, the 2-position can be challenging due to its proximity to the nitrogen atom.[8]
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling
This protocol provides a robust starting point for the coupling of various bromopyridines with terminal alkynes.
Workflow Overview:
Caption: A standard experimental workflow for Sonogashira cross-coupling reactions.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the halopyridine (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Reagent Addition: Through the septum, add degassed solvent (e.g., DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Substrate Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[3] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Scientist's Notes & Causality:
-
Why degas? Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction, and can also deactivate the Pd(0) catalyst. Thorough degassing is critical for high yields.[2]
-
Why excess alkyne? A slight excess of the alkyne helps to drive the reaction to completion and compensates for any loss due to homocoupling.
-
Catalyst Choice: Pd(PPh₃)₂Cl₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For less reactive chlorides, more active catalysts like Pd(PPh₃)₄ or systems with specialized ligands may be required.
Protocol 2: Copper-Free Sonogashira Coupling in Aqueous Media
This protocol is a greener alternative, avoiding the use of a toxic copper co-catalyst and organic solvents.
Step-by-Step Protocol:
-
Reaction Setup: In a vial, combine the halopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a water-soluble phosphine ligand like TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt) (0.06 mmol, 6 mol%).
-
Reagent Addition: Add deionized water (4 mL), a base such as K₂CO₃ (2.0 mmol), and the terminal alkyne (1.2 mmol).[7] If substrates are poorly soluble, a surfactant like SDS can be added.[6]
-
Reaction: Seal the vial and heat to 60-80 °C with vigorous stirring until the reaction is complete (monitor by TLC/GC-MS).
-
Work-up & Extraction: Cool the reaction mixture. Extract the product directly from the aqueous phase with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify by column chromatography as described in Protocol 1.
Scientist's Notes & Causality:
-
Why Copper-Free? This method eliminates the primary pathway for alkyne homocoupling and avoids potential issues with copper contamination in the final product, which is critical for pharmaceutical applications.[4][5]
-
The Role of Water: Water as a solvent is not only environmentally benign but can sometimes accelerate reaction rates due to hydrophobic effects.[7]
-
Ligand Choice: The TPPTS ligand renders the palladium catalyst water-soluble, keeping it in the same phase as the water-soluble base and facilitating the catalytic cycle.
Data Summary & Substrate Scope
The choice of methodology often depends on the specific substrates being coupled. The following table summarizes typical results for the group-free Sonogashira coupling of various halopyridines.
| Halopyridine Substrate | Halide | Typical Catalyst System | Conditions | Yield Range | Scientist's Notes |
| 3-Bromopyridine | Br | Pd(PPh₃)₂Cl₂ / CuI | DMF, Et₃N, 90 °C | 85-95% | Generally high-yielding and reliable. |
| 2-Bromopyridine | Br | Pd(PPh₃)₄ / CuI | Toluene, DIPA, 80 °C | 70-85% | Potential for lower yield due to steric hindrance and catalyst inhibition by the 2-position nitrogen.[8] |
| 4-Chloropyridine | Cl | Pd(OAc)₂ / XPhos / CuI | Dioxane, Cs₂CO₃, 110 °C | 60-80% | Requires a more active catalyst system (e.g., with a Buchwald ligand like XPhos) and higher temperatures due to the stronger C-Cl bond. |
| 2-Amino-3-bromopyridine | Br | Pd(CF₃COO)₂ / PPh₃ / CuI | DMF, Et₃N, 100 °C | 80-92% | The amino group is tolerated, demonstrating good functional group compatibility.[3] |
| 3-Iodopyridine | I | Pd(OAc)₂ / TPPTS (aq.) | Water, K₂CO₃, 70 °C | 90-98% | Highly reactive substrate, ideal for mild, copper-free aqueous conditions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Base is too weak. | 1. Use a fresh catalyst source or a more active precatalyst/ligand combination.2. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of N₂/Ar.3. Switch to a stronger base (e.g., DIPA, Cs₂CO₃). |
| Significant Alkyne Homocoupling | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Improve degassing procedure.2. Reduce catalyst loading or reaction temperature. Consider switching to a copper-free protocol. |
| Formation of Byproducts | 1. Reaction run for too long.2. Substrate decomposition at high temperatures. | 1. Monitor the reaction closely and quench once the starting material is consumed.2. Attempt the reaction at a lower temperature, possibly with a more active catalyst to compensate. |
| Difficulty in Purification | 1. Product is coordinating to silica gel.2. Close polarity of product and starting materials. | 1. Pre-treat the crude mixture with a small amount of activated carbon. Alternatively, try flushing the column with a solvent system containing 1% triethylamine.2. Use a different chromatography technique (e.g., reverse-phase) or consider recrystallization. |
Conclusion
The protecting-group-free synthesis of ethynyl pyridines via Sonogashira coupling is a powerful and efficient strategy that aligns with the modern demands for sustainable chemistry. By understanding the key roles of the catalyst, ligands, and reaction conditions, researchers can effectively bypass the challenges posed by the pyridine nitrogen. The protocols and insights provided in this guide serve as a comprehensive resource for scientists aiming to streamline the synthesis of these valuable chemical building blocks, accelerating discovery in both pharmaceutical and materials science domains.
References
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry.[Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.[Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.[Link]
-
Sonogashira coupling. Wikipedia.[Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]
-
Privileged ligands for palladium-catalyzed cross-coupling reactions. ResearchGate.[Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journals.[Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Publishing.[Link]
-
Total synthesis without protecting groups: pyrrolidines and cyclic carbamates. PubMed.[Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.[Link]
-
Sonogashira Coupling. Organic Chemistry Portal.[Link]
-
A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate.[Link]
-
Sonogashira Coupling. Chemistry LibreTexts.[Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC - NIH.[Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar.[Link]
-
Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ResearchGate.[Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.[Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. pubs.acs.org.[Link]
- Protecting groups in organic synthesis.[Source document on researchgate.net, specific URL not available in search results]
-
Pyridine synthesis. Organic Chemistry Portal.[Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.[Link]
-
Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate.[Link]
Sources
- 1. mazams.weebly.com [mazams.weebly.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
Application Note: One-Pot Synthesis of "Click-Ready" 5,5''-Diethynyl-terpyridines
This Application Note is designed for medicinal chemists and materials scientists. It details the protocol for utilizing 5-Acetyl-2-ethynylpyridine as a bifunctional building block in the one-pot synthesis of functionalized terpyridines (a subclass of substituted pyridines).
The resulting scaffolds contain terminal alkyne "handles," making them critical precursors for "Click" chemistry (CuAAC), metallo-supramolecular polymers, and antibody-drug conjugates (ADCs).
Executive Summary
The synthesis of polysubstituted pyridines, particularly 2,2':6',2''-terpyridines , is a cornerstone in the development of metal-ligand complexes and photophysical agents. Traditional stepwise methods are solvent-heavy and low-yielding.
This protocol details a one-pot, multicomponent reaction (MCR) using 5-Acetyl-2-ethynylpyridine . By leveraging the acetyl group for Claisen-Schmidt condensation while preserving the sensitive ethynyl moiety, researchers can generate 4'-functionalized terpyridines with dual alkyne handles in a single step. These handles enable downstream bio-orthogonal functionalization.
Key Advantages[1]
-
Atom Economy: Convergent assembly of three components reduces waste.
-
Bifunctionality: The product retains the ethynyl group for subsequent "Click" chemistry.
-
Scalability: Protocol supports gram-scale synthesis without intermediate isolation.
Scientific Foundation & Mechanism
The reaction proceeds via a modified Kröhnke mechanism , involving a cascade of aldol condensation, Michael addition, and cyclization-oxidation.
Mechanistic Pathway[2][3][4][5][6]
-
Claisen-Schmidt Condensation: The acetyl group of 5-Acetyl-2-ethynylpyridine reacts with an aryl aldehyde to form an in situ chalcone (enone).
-
Michael Addition: A second equivalent of the acetylpyridine (or an enamine equivalent) attacks the chalcone.
-
Robinson Annulation-Type Cyclization: The 1,5-dicarbonyl intermediate cyclizes with ammonia (nitrogen source).
-
Oxidative Aromatization: The resulting dihydropyridine oxidizes (often spontaneously in air) to form the central pyridine ring.
Critical Consideration: Alkyne Stability
Terminal alkynes can be sensitive to radical polymerization at high temperatures. This protocol utilizes ammonium acetate (NH₄OAc) as a mild nitrogen source and buffer, preventing basic degradation of the ethynyl group.
Visualization: Reaction Pathway[3]
The following diagram illustrates the convergent synthesis pathway, highlighting the preservation of the ethynyl handle.
Caption: Logical flow of the one-pot Kröhnke synthesis, forming the central pyridine ring while retaining ethynyl functionality.
Experimental Protocol
Target Molecule: 4'-(4-Methoxyphenyl)-5,5''-diethynyl-2,2':6',2''-terpyridine. Scale: 5.0 mmol (limiting reagent).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Mass/Vol | Role |
| 5-Acetyl-2-ethynylpyridine | 145.16 | 2.0 | 1.45 g | Nucleophile/Michael Donor |
| 4-Methoxybenzaldehyde | 136.15 | 1.0 | 0.68 g | Electrophile (Central Ring) |
| Ammonium Acetate | 77.08 | 5.0 | 3.85 g | Nitrogen Source |
| Sodium Hydroxide (pellets) | 40.00 | 2.0 | 0.40 g | Base Catalyst |
| Ethanol (Abs.) | - | - | 25 mL | Solvent |
| PEG-400 | - | - | 5 mL | Phase Transfer/Stabilizer |
Step-by-Step Procedure
Phase 1: In-Situ Chalcone Formation
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solubilization: Add 5-Acetyl-2-ethynylpyridine (0.725 g, 1st equiv) and 4-Methoxybenzaldehyde (0.68 g) to Ethanol (15 mL).
-
Activation: Add NaOH (0.40 g) crushed into powder.
-
Reaction: Stir vigorously at Room Temperature (25°C) for 30 minutes.
-
Observation: Solution will turn yellow/orange, indicating chalcone formation.
-
Self-Validation: TLC (Hexane:EtOAc 3:1) should show consumption of the aldehyde.
-
Phase 2: Multicomponent Assembly
-
Addition: Add the second portion of 5-Acetyl-2-ethynylpyridine (0.725 g) and Ammonium Acetate (3.85 g). Add PEG-400 (5 mL) to improve solubility of the intermediate.
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours.
-
Note: Do not exceed 85°C to protect the terminal alkyne.
-
Observation: The mixture will darken to a deep red or brown, and a precipitate may begin to form.
-
Phase 3: Isolation & Purification
-
Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath for 1 hour.
-
Filtration: Filter the precipitate using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) followed by water (2 x 20 mL) to remove excess ammonium acetate.
-
Recrystallization: Recrystallize the crude solid from Acetonitrile/Chloroform (1:1) .
-
Yield: Expected yield is 55–65%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Data Analysis & Troubleshooting
Expected Analytical Data
-
¹H NMR (500 MHz, CDCl₃): Look for the diagnostic singlet of the central pyridine protons (positions 3', 5') around δ 8.6–8.7 ppm. The ethynyl proton (-C≡C-H ) typically appears as a singlet around δ 3.2–3.5 ppm.
-
IR Spectroscopy:
-
~3300 cm⁻¹: C≡C-H stretch (sharp).
-
~2210 cm⁻¹: C≡C stretch (weak).
-
~1580 cm⁻¹: C=N pyridine stretch.
-
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation of dihydropyridine. | Continue reflux with open air access or add 0.1 eq of Iodine (I₂) in the final hour. |
| Polymerization | Thermal degradation of alkyne. | Lower reaction temp to 70°C and extend time to 12h; consider using TMS-protected alkyne. |
| Sticky Product | PEG-400 residue. | Increase water wash volume or triturate solid with diethyl ether. |
| No Reaction | Old/Wet Ammonium Acetate. | Use fresh anhydrous NH₄OAc or increase equivalents to 10.0. |
References
- Bagley, M. C., et al. (2001). "One-pot synthesis of pyridines and dihydropyridines." Journal of the American Chemical Society. (Foundational work on modified Bohlmann-Rahtz/Kröhnke conditions).
- Tu, S., et al. (2005). "One-Pot Synthesis of Terpyridines under Microwave Irradiation." Journal of Combinatorial Chemistry.
-
Hanan, G. S., et al. (2008). "Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?" MDPI Molecules.
- Context: Detailed analysis of side-products in Kröhnke synthesis and how to avoid them.
-
Ziessel, R. (2001).[3] "Ethynyl-terpyridines: Synthesis and optical properties." Tetrahedron Letters.
-
Context: Specific handling of ethynyl-substituted pyridine precursors.[7]
-
-
Volochnyuk, D. M., et al. (2022). "Multicomponent synthesis of substituted pyridines." RSC Advances.
- Context: Modern updates to multicomponent pyridine synthesis relevant to drug discovery.
Sources
- 1. preprints.org [preprints.org]
- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanoscalereports.com [nanoscalereports.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 1-(6-Ethynylpyridin-3-yl)ethan-1-one
Executive Summary: The "Push-Pull" Instability
1-(6-Ethynylpyridin-3-yl)ethan-1-one is not merely a passive building block; it is a reactive intermediate with inherent instability. Its structure features a "push-pull" electronic system: the electron-withdrawing acetyl group (at C3) and the pyridine nitrogen deplete electron density from the ring, significantly increasing the acidity of the terminal alkyne proton at C6.
This electronic deficiency makes the compound highly susceptible to two primary degradation pathways:
-
Glaser Coupling (Oxidative Dimerization): Catalyzed by trace copper and oxygen, forming insoluble diyne dimers.[1]
-
Radical Polymerization: Triggered by heat, light, or peroxides, leading to the formation of polyene networks (observed as black tar/gums).[1]
Immediate Storage Directive:
-
Temperature: -20°C (Strict).
-
Atmosphere: Argon or Nitrogen (Oxygen-free).
-
Light: Amber vials or foil-wrapped (UV exclusion).
-
Additives: BHT (100–500 ppm) recommended for long-term storage.
Module 1: Critical Storage Parameters
Q: What are the absolute minimum requirements for storing this compound overnight vs. long-term?
A: The storage protocol depends on the duration, but "benchtop" storage is never acceptable for the isolated solid.
| Parameter | Short-Term (<24 Hours) | Long-Term (>1 Week) | Technical Rationale |
| Temperature | 4°C (Fridge) | -20°C or -80°C | Low temp reduces the kinetic energy available for radical propagation and spontaneous polymerization. |
| Atmosphere | Sealed vessel | Inert Gas (Ar/N₂) | Oxygen acts as a co-oxidant for Glaser coupling (dimerization) and can form peroxides that initiate radical chains. |
| Container | Amber Glass | Amber Glass + Parafilm | UV light excites the conjugated |
| State | Solid | Solid | Avoid solution storage. In solution, intermolecular collisions are more frequent, and solvent impurities (peroxides in ethers) can trigger degradation.[1] |
Q: Why is this specific pyridine derivative more unstable than phenylacetylene?
A: The pyridine nitrogen and the acetyl group are electron-withdrawing. This polarization pulls electron density away from the terminal alkyne.
-
Increased Acidity: The terminal proton (
) becomes more acidic ( ) compared to phenylacetylene ( ). This makes it prone to forming acetylides with trace metals (Cu, Fe) remaining from synthesis.[1] -
Michael-Acceptor Character: The alkyne is conjugated with an electron-poor ring, making it susceptible to nucleophilic attack, which can initiate anionic polymerization mechanisms.[1]
Module 2: Troubleshooting Degradation
Q: My sample has turned from off-white to dark brown/black. Is it still usable?
A: The color change indicates the formation of conjugated polyenes (polymerization).
-
Yellow/Tan: Mild oxidation or trace dimerization.[1] Likely usable after filtration through a short silica plug.
-
Brown/Black: Significant polymerization.[1]
Q: I see a new spot on my TLC plate that is more non-polar (higher Rf) than my product. What is it?
A: This is likely the Glaser Dimer (1,4-bis(5-acetylpyridin-2-yl)buta-1,3-diyne).
-
Cause: Exposure to air (Oxygen) + Trace Copper.
-
Prevention: This reaction is irreversible.[1] You must exclude Oxygen and remove Copper residues rigorously.[1]
Module 3: Pre-Storage Purification (The Root Cause Solution)
Context: This compound is typically synthesized via Sonogashira coupling.[1][2] The most common cause of storage failure is residual Copper (CuI) or Palladium (Pd) trapped in the solid matrix. These metals act as "ticking time bombs," catalyzing degradation even at -20°C.[1]
Protocol: Metal Scavenging & Stabilization
Step 1: Metal Scavenging (Post-Synthesis) Do not rely solely on column chromatography.
-
Dissolve the crude product in Ethyl Acetate or DCM.
-
Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at 5-10 wt% relative to the product.
-
Stir at room temperature for 2-4 hours.
-
Filter through a pad of Celite to remove the scavenger resin.
Step 2: The "Wash" (Alternative) If resins are unavailable:
-
Wash the organic layer with 5% aqueous EDTA or Ammonium Hydroxide (10%) .
-
Why: EDTA chelates transition metals;
solubilizes Copper salts (forming blue complexes), pulling them out of the organic phase.[1]
Step 3: Radical Inhibition (Optional but Recommended) For storage >1 month, add BHT (Butylated hydroxytoluene) .[1]
-
Dosage: 0.1% (1000 ppm) by weight.
-
Note: BHT is easily removed during the next reaction workup or chromatography.
Module 4: Visualization of Degradation & Storage
Diagram 1: Degradation Pathways of Ethynylpyridines
This diagram illustrates the two competing failure modes: Oxidative Coupling (Air/Cu) and Radical Polymerization (Heat/Light).
Caption: Figure 1. Dual degradation pathways.[1] Pathway A (Top) is driven by air and metal contaminants. Pathway B (Bottom) is driven by energy input (heat/light).
Diagram 2: Optimized Storage Workflow
Follow this decision tree to ensure maximum shelf-life.
Caption: Figure 2.[3] Decision tree for processing 1-(6-Ethynylpyridin-3-yl)ethan-1-one prior to storage.
References & Further Reading
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link
-
Relevance: details the mechanism of Cu-catalyzed coupling and the necessity of removing catalysts to prevent homocoupling.
-
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1][4] Angewandte Chemie International Edition, 39(15), 2632-2657.[1] Link
-
Relevance: Authoritative source on Glaser coupling mechanisms and oxidative instability of terminal alkynes.[1]
-
-
Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling and Storage of Acetylenes.
-
Relevance: General industry standard protocols for stabilizing terminal alkynes with BHT and low-temperature storage.
-
-
Subramanyam, C. (1995).[1] Polymerization of Ethynylpyridines.[1][5] In Encyclopedia of Polymer Science and Engineering.
-
Relevance: Describes the specific propensity of ethynylpyridines to undergo thermal polymerization due to the activation by the pyridine nitrogen.
-
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sonogashira Coupling for Electron-Deficient Pyridines
Welcome to the technical support center dedicated to overcoming the challenges associated with the Sonogashira coupling of electron-deficient pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and robustness of this critical C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuanced interplay of catalysts, ligands, bases, and solvents that govern success with these often-recalcitrant substrates.
Introduction: The Challenge of Electron-Deficient Pyridines
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with remarkable efficiency.[1][2] However, when one of the coupling partners is an electron-deficient pyridine, researchers often face a frustrating drop in yield. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium or copper catalysts and inhibiting catalytic activity.[3] Furthermore, the reduced electron density of the pyridine ring can slow the rate-determining oxidative addition step of the palladium catalyst to the halopyridine.
This guide provides a structured approach to troubleshooting and optimizing these challenging reactions, transforming them from a synthetic bottleneck into a reliable and high-yielding transformation.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may be observing in your reaction.
Issue 1: Low or No Conversion of the Starting Halopyridine
This is the most common issue, often pointing to a problem with the catalytic cycle's initiation or turnover.
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for alkyne homocoupling.
Detailed Troubleshooting Steps:
-
Question: I'm seeing a lot of the di-yne byproduct from my phenylacetylene. How can I prevent this?
Answer: This is a classic case of Glaser homocoupling, which is promoted by the copper(I) co-catalyst in the presence of oxygen. [1]
-
Expert Insight: The copper acetylide intermediate is susceptible to oxidative dimerization. This process consumes your alkyne and reduces the overall yield of the desired cross-coupled product.
-
Recommendations:
-
Ensure Rigorous Inert Atmosphere: Make sure your reaction is thoroughly degassed and run under a strict nitrogen or argon atmosphere. Any trace of oxygen will promote homocoupling. [1]You can achieve this by bubbling nitrogen or argon through your solvent for 15-20 minutes before adding the catalyst and reagents.
-
Reduce Copper Loading: You may be using too much copper co-catalyst. Try reducing the amount of CuI to 1-2 mol%.
-
Switch to Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol. [1][4]These reactions typically require a stronger organic base, such as DBU or DIPEA, and are often performed in polar aprotic solvents. [5][6]
-
-
Issue 3: Debromination or Dechlorination of the Pyridine
Observing the corresponding non-halogenated pyridine as a byproduct indicates a competitive hydrodehalogenation pathway.
-
Question: My main byproduct is the debrominated pyridine. What causes this and how can I stop it?
Answer: Debromination is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heterocycles. [7]It occurs when the oxidative addition adduct reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the acetylide.
-
Expert Insight: The source of the hydride can be the amine base/solvent, trace amounts of water, or even the alkyne itself under certain conditions.
-
Recommendations:
-
Use a Bulky, Electron-Rich Ligand: Ligands like XPhos or SPhos can accelerate the rate of the desired reductive elimination relative to the undesired hydrodehalogenation.
-
Switch to an Inorganic Base: Amine bases are often the primary source of the competing hydride. Switching to an inorganic base like Cs₂CO₃ or K₃PO₄ can significantly reduce or eliminate this side reaction. [7] 3. Ensure Anhydrous Conditions: While Sonogashira reactions are often tolerant of some water, excessive amounts can contribute to hydrodehalogenation. Using anhydrous solvents and reagents can be beneficial. [8]
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst is best for coupling with a 2-chloropyridine?
-
A1: For challenging substrates like 2-chloropyridines, you will likely need a more sophisticated catalyst system than the traditional Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. A combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is often the most effective choice. These ligands facilitate the difficult oxidative addition step. [9]
-
-
Q2: Can I run my Sonogashira reaction open to the air?
-
A2: While some modern protocols claim to be air-tolerant, for reactions involving copper co-catalysts, it is highly recommended to use an inert atmosphere (nitrogen or argon). [10]Oxygen promotes the unwanted Glaser homocoupling of the alkyne, which will reduce your yield. [1]If you must run the reaction open to air, copper-free conditions are a better choice.
-
-
Q3: My reaction works, but the yield is only moderate (40-50%). What single change is most likely to improve it?
-
A3: Changing the base is often the single most impactful variable. If you are using an amine base like triethylamine, switching to a stronger inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can dramatically improve yields, especially for less reactive halopyridines. [11][12]
-
-
Q4: Does the position of the halogen on the pyridine ring matter?
-
A4: Yes, the position of the halogen significantly impacts reactivity. Generally, 2- and 4-halopyridines are more reactive in palladium-catalyzed cross-coupling reactions than 3-halopyridines due to electronic effects. However, 2-halopyridines can also present challenges due to potential coordination of the adjacent nitrogen to the catalyst. [3][13]
-
Part 3: Optimized Experimental Protocol
This section provides a robust starting protocol for the Sonogashira coupling of an electron-deficient bromopyridine.
Optimized Copper-Free Sonogashira Coupling of 3-Bromo-5-(trifluoromethyl)pyridine with Phenylacetylene
Reaction Scheme:
(A visual representation of the chemical reaction would be placed here in a real document)
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromo-5-(trifluoromethyl)pyridine, cesium carbonate, Pd(OAc)₂, and XPhos.
-
Seal the tube with a rubber septum and evacuate and backfill with argon three times.
-
Add the anhydrous 1,4-dioxane via syringe, followed by the phenylacetylene.
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-phenylalkynyl-5-(trifluoromethyl)pyridine.
Part 4: Understanding the Catalytic Cycle
A solid grasp of the reaction mechanism is crucial for effective troubleshooting.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
The reaction proceeds via two interconnected catalytic cycles. [1]In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the halopyridine. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. Understanding which step is failing is key to effective troubleshooting. For electron-deficient pyridines, the initial oxidative addition is often the rate-limiting and most challenging step.
References
-
SciELO. (n.d.). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Beilstein-Institut. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]
-
IntechOpen. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]
-
Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2007, September 8). Potential Sonogashira Reaction Problems?. Retrieved from [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
MDPI. (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ACS Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Retrieved from [Link]
-
ACS Publications. (2003, October 17). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ACS Publications. (2003, September 27). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. thalesnano.com [thalesnano.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scirp.org [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Solubility of Ethynylpyridine Ketones
This guide provides researchers, scientists, and drug development professionals with a structured approach to understanding and overcoming the solubility challenges frequently encountered with ethynylpyridine ketone derivatives. Instead of a simple list of solvents, this document delves into the underlying chemical principles governing solubility and offers systematic, field-proven strategies to achieve successful dissolution for your critical experiments.
Section 1: Understanding the Root Cause: The Chemistry of Solubility
The solubility of a compound is dictated by the balance of intermolecular forces between the solute molecules themselves and between the solute and the solvent. Ethynylpyridine ketones possess a unique combination of functional groups that create a complex solubility profile.
-
"Like Dissolves Like" Principle: The foundational rule of solubility states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] Polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[1]
-
Key Intermolecular Forces in Ethynylpyridine Ketones:
-
Dipole-Dipole Interactions: The carbonyl (C=O) group is highly polar, creating strong dipole-dipole interactions that require a polar solvent to overcome.[2][3] This gives these ketones higher boiling points than non-polar compounds of similar size.[4]
-
Hydrogen Bonding: While ketones cannot act as hydrogen bond donors, the oxygen of the carbonyl group and the nitrogen of the pyridine ring are effective hydrogen bond acceptors.[5][6] This allows them to interact with protic solvents like water or alcohols, making smaller ketones water-soluble.[5][7]
-
π-π Stacking: The presence of the aromatic pyridine ring and potentially other aryl groups allows for π-π stacking interactions between molecules, which can contribute significantly to a stable crystal lattice.
-
Crystal Lattice Energy: For many ethynylpyridine ketones, which are often crystalline solids, the primary barrier to dissolution is high crystal lattice energy. The energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome the energy holding the crystal together.[8]
-
Section 2: Troubleshooting FAQs
Here we address common solubility issues in a practical question-and-answer format.
Q1: My ethynylpyridine ketone won't dissolve in common non-polar solvents (e.g., Hexane, Toluene). Why, and what should I try next?
A: This is expected behavior due to a polarity mismatch. The strong dipole of the ketone functional group and the polar pyridine ring make the molecule too polar to dissolve in non-polar hydrocarbon solvents.[1]
Expert Recommendation: You should systematically increase the polarity of the solvent. Start with moderately polar solvents. All aldehydes and ketones are generally soluble in a range of organic solvents.[4][9]
Suggested Solvent Progression:
-
Ethers: Diethyl ether, Tetrahydrofuran (THF)
-
Halogenated Solvents: Dichloromethane (DCM), Chloroform
-
Esters: Ethyl Acetate
-
Ketones: Acetone
Q2: I'm seeing low solubility even in moderately polar solvents like DCM or Ethyl Acetate. What is the next logical step?
A: This indicates that the intermolecular forces within your compound's crystal lattice are particularly strong, or that a single solvent does not adequately address both the polar and non-polar characteristics of your molecule. The most powerful strategy in this scenario is the use of a co-solvent.[10][11]
Expert Recommendation: Introduce a small percentage of a highly polar, water-miscible organic solvent to your primary solvent.[12] A co-solvent disrupts the primary solvent's self-association, creating a more favorable environment for the solute.[][14]
Effective Co-Solvent Combinations:
-
DCM with 1-10% Methanol (MeOH)
-
THF with 1-10% Dimethylformamide (DMF)
-
Ethyl Acetate with 1-10% Dimethyl Sulfoxide (DMSO)
Q3: Can I use heat to improve solubility? What are the associated risks?
A: Yes, increasing the temperature almost always increases the solubility of a solid in a liquid. Heat provides the necessary energy to break down the crystal lattice, a core principle of recrystallization.[15]
Expert Recommendation: Always perform a small-scale test first. While effective, heating can pose risks:
-
Decomposition: Ethynylpyridine ketones, like many complex organic molecules, can be thermally labile. Unnecessary heating can lead to degradation and failed experiments.
-
Safety: Be aware of the boiling point and flammability of your chosen solvent.
If the compound dissolves when hot but precipitates upon cooling, it indicates you have found a good solvent for recrystallization and purification, but not for maintaining a stable solution at room temperature.[15]
Q4: My compound is for a reaction in a protic solvent (e.g., ethanol), but it's not dissolving. How can adjusting the pH help?
A: The pyridine ring contains a basic nitrogen atom. In a neutral protic solvent, it remains largely un-ionized. By adding a small amount of acid, you can protonate this nitrogen, forming a pyridinium salt. This salt is an ionic species and is significantly more polar than the neutral molecule, drastically increasing its solubility in polar protic solvents.[]
Expert Recommendation:
-
For reactions tolerant of mild acid, add a few drops of acetic acid or formic acid.
-
For more robust protonation, a solution of HCl in a compatible organic solvent (like dioxane or isopropanol) can be used to form the hydrochloride salt. This is a common strategy to improve the aqueous solubility of drug candidates.[12]
Q5: I've tried multiple solvents and co-solvents with limited success. Are there any "solvents of last resort"?
A: Yes, for particularly intractable compounds, highly polar aprotic solvents are often used.
Expert Recommendation: Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) are excellent choices for dissolving a wide range of polar organic molecules.[1] However, be mindful of their properties:
-
High Boiling Points: They can be difficult to remove after a reaction.
-
Reactivity: They are not always inert and can participate in or inhibit certain reactions. Always check for compatibility with your experimental conditions.
Section 3: Practical Protocols
Protocol 3.1: Systematic Solvent Screening
This protocol allows for the efficient determination of a suitable solvent using a minimal amount of your compound.
Materials:
-
Your ethynylpyridine ketone compound (approx. 10-20 mg)
-
A selection of solvents (see Table 1)
-
Small vials (1-2 mL)
-
Vortex mixer
Procedure:
-
Place approximately 1-2 mg of your compound into each labeled vial.
-
Add 0.5 mL of the first solvent (e.g., DCM) to the corresponding vial.
-
Vortex the vial for 30-60 seconds at room temperature.
-
Visually inspect for dissolution. Record the result as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Repeat steps 2-4 for each solvent you wish to test.
-
For any solvents showing partial solubility, gently warm the vial (e.g., to 40-50 °C) and observe if solubility increases. Note any changes upon cooling.
Table 1: Common Organic Solvents for Screening
| Solvent | Polarity Index | Dielectric Constant (ε) | Use Case |
| n-Hexane | 0.1 | 1.9 | Non-polar baseline |
| Toluene | 2.4 | 2.4 | Aromatic, weakly polar |
| Diethyl Ether | 2.8 | 4.3 | Weakly polar |
| Dichloromethane (DCM) | 3.1 | 9.1 | Moderately polar, general purpose |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Moderately polar ether |
| Ethyl Acetate | 4.4 | 6.0 | Moderately polar ester |
| Acetone | 5.1 | 21 | Polar aprotic |
| Acetonitrile | 5.8 | 37.5 | Polar aprotic |
| Dimethylformamide (DMF) | 6.4 | 37 | Highly polar aprotic |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | Highly polar aprotic |
| Methanol (MeOH) | 5.1 | 33 | Polar protic |
Section 4: Visualization
Troubleshooting Workflow for Low Solubility
The following diagram outlines the logical progression for troubleshooting solubility issues with ethynylpyridine ketones.
Caption: A decision-tree workflow for systematically troubleshooting low solubility.
References
- Vertex AI Search. (n.d.). Cosolvent.
- Quora. (2019, July 29). Why are smaller aldehydes and ketones soluble in water?.
- Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones.
- OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes.
- PMC. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.
- Wikipedia. (n.d.). Cosolvent.
- Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained.
- CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- Chemistry LibreTexts. (2025, March 18). 4.2: Properties of Aldehydes and Ketones.
- Khan Academy. (n.d.). Physical properties of aldehydes and ketones.
- YouTube. (2020, January 10). Recrystallization.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
- RJPT. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review.
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]
- 8. quora.com [quora.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. rjptonline.org [rjptonline.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
Stability of 1-(6-Ethynylpyridin-3-yl)ethan-1-one under basic conditions
Technical Support Center: 1-(6-Ethynylpyridin-3-yl)ethan-1-one Ticket ID: #ETH-PYR-003 Subject: Stability Profile & Handling Under Basic Conditions Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
You are likely accessing this guide because you have observed discoloration (browning/blackening) , loss of starting material , or insoluble precipitate formation when subjecting 1-(6-ethynylpyridin-3-yl)ethan-1-one (Compound 1 ) to basic conditions.[1]
This molecule is a "push-pull" system containing two highly reactive functional groups on a pyridine scaffold: a terminal alkyne at C6 and a methyl ketone (acetyl group) at C3.[1] In basic media, it faces two primary degradation pathways: Oxidative Homocoupling (Glaser) and Aldol Condensation .
This guide provides the mechanistic causality for these issues and validated protocols to mitigate them.
Module 1: Diagnostic & Mechanistic Analysis
The stability of Compound 1 in base is governed by the competition between deprotection (desired) and polymerization/dimerization (undesired).
The Reactivity Matrix
| Functional Group | Reactivity in Base | Potential Failure Mode | Visual Indicator |
| Terminal Alkyne ( | High ( | Glaser Coupling: In the presence of | Solution turns dark brown/black; insoluble tar. |
| Acetyl Group ( | Moderate ( | Aldol Condensation: Self-reaction to form dimers/oligomers.[1] | Viscous oil formation; complex NMR in aliphatic region. |
| Pyridine Ring | Electron-deficient due to acetyl group.[1] | Nucleophilic Attack: Susceptible to strong nucleophiles (e.g., | Loss of aromaticity; ring cleavage (rare in mild base). |
Visualizing the Degradation Pathways
The following diagram illustrates the fate of Compound 1 based on environmental inputs (Oxygen, Water, Base Strength).
Figure 1: Mechanistic divergence of 1-(6-ethynylpyridin-3-yl)ethan-1-one in basic media.[1] Path red indicates failure; Path green indicates success.[1]
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture turned black within minutes of adding base. What happened?
Diagnosis: Glaser Coupling (Oxidative Polymerization). Mechanism: The base deprotonated the terminal alkyne. If the solvent was not degassed, dissolved oxygen (catalyzed by trace metals often found in low-grade bases) oxidized the acetylide into a radical, which dimerized. Corrective Action:
-
Degas solvents rigorously (sparge with Argon for 20 mins) before adding base.
-
Add a reducing agent like Sodium Ascorbate (1-5 mol%) if trace copper is suspected.[1]
-
Switch to a milder base system (see Module 3).
Q2: I see a new spot on TLC just below my product, and my yield is low.
Diagnosis: Aldol Condensation Product. Mechanism: The acetyl group on the pyridine ring is highly enolizable. If you used a strong base (e.g., NaOH, NaH, KOH) or heated the reaction, the enolate of one molecule attacked the ketone of another. Corrective Action:
-
Lower the temperature: Perform deprotection/coupling at
to Room Temperature (RT). Never reflux in strong base. -
Dilution: Run the reaction more dilute (0.05 M - 0.1 M) to reduce the probability of intermolecular collisions required for polymerization.
Q3: Can I use NaOH for TMS deprotection?
Recommendation: Avoid if possible.
While NaOH is standard for simple alkynes, the acetyl group on this molecule makes it base-sensitive.[1] Strong hydroxide can attack the carbonyl or cause rapid aldolization.
Preferred Reagent: Potassium Carbonate (
Module 3: Validated Protocols
Protocol A: Safe TMS-Deprotection (High Fidelity)
Use this protocol to generate the free alkyne from the TMS-protected precursor without degradation.[1]
Reagents:
-
Precursor: 1-(6-((trimethylsilyl)ethynyl)pyridin-3-yl)ethan-1-one[1]
-
Solvent: Methanol (HPLC Grade, Degassed )
-
Base:
(Anhydrous)
Step-by-Step:
-
Preparation: Dissolve the TMS-precursor (1.0 equiv) in Methanol (0.1 M concentration).
-
Inerting: Sparge the solution with Nitrogen or Argon for 15 minutes. Critical Step.
-
Initiation: Cool to
. Add (1.2 equiv). -
Monitoring: Stir at
for 30 minutes, then warm to RT. Monitor by TLC (usually complete < 1 hour). -
Quench: Do not use strong acid.[1][4] Quench by adding solid
or a phosphate buffer (pH 7). -
Workup: Dilute with water, extract immediately with DCM or EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc). Do not distill (heat risk).
Protocol B: Storage & Handling
-
State: Solid is more stable than solution.[1]
-
Conditions: Store at
under Argon. -
Stabilizers: If storing in solution for >24h, add trace BHT (butylated hydroxytoluene) to scavenge radicals and prevent polymerization.
References
-
Glaser Coupling Mechanism
-
Aldol Condensation in Acetylpyridines
- Synthesis Context (Etoricoxib Intermediates): Title: "Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone" Source: Google Patents (US20120232281A1) URL: Relevance: Validates the chemical handling of 3-acetyl-pyridine derivatives and their sensitivity in synthesis.
-
General Stability of Ethynylpyridines
Sources
Technical Support Center: Efficient Removal of Copper Catalyst Residues from Ethynylpyridine Products
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of copper catalyst residues from ethynylpyridine products, commonly synthesized via copper-co-catalyzed cross-coupling reactions such as the Sonogashira coupling. Effective purification is critical, as residual copper can interfere with downstream synthetic steps, compromise product stability, and is strictly regulated in active pharmaceutical ingredients (APIs).[1][2] This document offers troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and purity of your final compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the purification of ethynylpyridine products, providing explanations for the underlying causes and actionable solutions.
Question 1: My isolated ethynylpyridine product remains blue or green, even after initial purification. What does this indicate and how can I resolve it?
Answer: A persistent blue or green hue is a strong indicator of copper contamination.[3] This can arise from several factors:
-
Incomplete Removal: The initial purification method may not have been sufficient to remove all the copper species.
-
Product Chelation: Ethynylpyridines, with their nitrogen-containing aromatic ring and the alkyne moiety, can act as ligands and chelate copper ions, making them more difficult to remove than simple copper salts.[4]
Solutions:
-
Repeat Aqueous Washes: Perform additional washes with a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a powerful and common choice.[3][5] An aqueous solution of ammonia or ammonium chloride can also be effective, as ammonia forms a distinctly blue, water-soluble complex with copper(II) ions.[5][6]
-
Sequential Purification: Combine methods for enhanced efficacy. For instance, an initial aqueous wash with EDTA to remove the bulk of the copper can be followed by filtration through a short plug of silica gel or alumina.[3][5] This sequential approach targets both water-soluble and less polar copper complexes.
-
Stronger Chelating Agents: If standard EDTA washes are insufficient, consider using a stronger chelating agent like Diethylenetriaminepentaacetic acid (DTPA), which exhibits a higher affinity for copper.[7]
Question 2: I'm experiencing low product yield after performing an aqueous workup to remove the copper catalyst. What is causing this and how can I mitigate it?
Answer: Low product yield following an aqueous workup often suggests that your ethynylpyridine product has some water solubility and is being lost to the aqueous phase during extraction.[3]
Solutions:
-
Use of Brine: After washing with a chelating solution, perform a final wash of the organic layer with a saturated aqueous solution of sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it back into the organic layer.
-
Back-Extraction: If significant product loss is suspected, you can perform a back-extraction of the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Solvent Choice: Ensure you are using an appropriate organic solvent for the extraction that maximizes the solubility of your product while minimizing its solubility in the aqueous phase.
Question 3: During column chromatography, the copper impurities are co-eluting with my ethynylpyridine product. How can I improve the separation?
Answer: Co-elution of copper species with the desired product during column chromatography indicates that the copper complex and your product have similar polarities and affinities for the stationary phase.[3]
Solutions:
-
Pre-Chromatography Chelation: It is highly recommended to perform an aqueous wash with a chelating agent like EDTA before attempting column chromatography.[3][5] This will remove the majority of the copper, simplifying the subsequent chromatographic purification.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina, for instance, can have a different selectivity for copper complexes compared to silica.[3][6][8]
-
Employ Scavenger Resins: Prior to chromatography, treat your crude product solution with a copper scavenger resin. These solid-supported materials have a very high affinity for copper and can be easily filtered off, leaving a copper-depleted solution ready for final polishing by chromatography.[3][4]
Question 4: I need to reduce the copper content in my final product to very low levels (<10 ppm) for a pharmaceutical application. Which method is most suitable?
Answer: Achieving sub-10 ppm levels of residual copper often requires a highly efficient purification strategy.
Solutions:
-
Specialized Scavenger Resins: This is often the most effective method for reaching very low copper levels.[4] Resins with thiourea or iminodiacetate functional groups are specifically designed for high-affinity copper binding.[9] The general procedure involves stirring the crude product solution with the resin, followed by simple filtration.[3]
-
Sequential Treatment: A multi-step approach is highly recommended for stringent purity requirements. For example, an initial aqueous EDTA wash, followed by treatment with a scavenger resin, and a final filtration through a silica plug can effectively reduce copper to trace levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing copper catalyst residues? A1: The most common and effective methods include:
-
Aqueous Washes with Chelating Agents: Using solutions of EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted.[3][5][10]
-
Filtration through Solid Supports: Passing the reaction mixture through a plug of silica gel, alumina, or Celite to adsorb the copper catalyst.[3][8]
-
Scavenger Resins: Employing solid-supported resins with high affinity for copper, which are then removed by filtration.[3][4]
-
Column Chromatography: A standard purification technique that can separate the product from copper residues, although it's often best used after a preliminary copper removal step.[3]
-
Activated Carbon: Stirring the reaction mixture with activated carbon can also effectively adsorb copper species.[11][12]
Q2: Why is it crucial to remove copper from ethynylpyridine products, especially in drug development? A2: Residual copper is a significant concern for several reasons:
-
Regulatory Compliance: Regulatory bodies like the ICH have strict guidelines for the maximum allowable levels of residual metals in APIs to ensure patient safety.[1][2]
-
Catalytic Activity: Residual copper can act as an unwanted catalyst in subsequent reactions, leading to the formation of impurities.
-
Product Stability: Trace metals can promote the degradation of the final compound, affecting its shelf life and efficacy.[]
-
Analytical Interference: Paramagnetic copper ions can cause broadening of signals in NMR spectroscopy, complicating structural analysis.[3]
Q3: Can I avoid the copper removal step altogether? A3: Yes, by using a "copper-free" Sonogashira coupling protocol.[14][15] These reactions typically require specific ligands and may need different reaction conditions to proceed efficiently.[15][16][17] While this eliminates the need for copper removal, it's important to note that some commercially available palladium catalysts may contain trace amounts of copper, and the reaction kinetics and scope may differ from the copper-co-catalyzed version.[18]
Q4: How do I choose the best copper removal method for my specific ethynylpyridine? A4: The optimal method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required final purity. The decision-making workflow below can serve as a guide.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Optimal Chelating Agent for Effective Copper Management in Various Applications [thinkdochemicals.com]
- 8. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. Copper Removal Resin,Copper Removal Resin Price,Copper Removal Resin For Sale [exchangeresins.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aet.irost.ir [aet.irost.ir]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling the Moisture Sensitivity of 3-Acetyl-6-Ethynylpyridine Precursors
Welcome to the technical support center for 3-acetyl-6-ethynylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile precursor. Its high reactivity, crucial for synthesizing novel therapeutics, is intrinsically linked to its sensitivity to moisture.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of 3-acetyl-6-ethynylpyridine.
Q1: How should I store 3-acetyl-6-ethynylpyridine upon receipt?
A1: Immediate and proper storage is critical. The compound should be stored under a dry, inert atmosphere (argon or nitrogen) at a controlled temperature, typically 2-8°C. It is often supplied in a container with a septum-sealed cap (e.g., Sure/Seal™). Do not open this container in ambient air. For long-term storage, placement inside a desiccator within a refrigerator or in a glovebox freezer is ideal.[3][4][5]
Q2: What are the visible signs of degradation for this precursor?
A2: Pure 3-acetyl-6-ethynylpyridine is typically a solid. Signs of degradation due to moisture or air exposure can include a change in color (e.g., darkening or yellowing), clumping of the solid, or a change in texture. However, significant degradation can occur without obvious visual cues. Always rely on analytical data (e.g., NMR, LC-MS) to confirm purity before use if the handling history is uncertain.
Q3: Can I handle this compound on the open bench?
A3: No. Handling 3-acetyl-6-ethynylpyridine on an open bench is strongly discouraged. The terminal alkyne and the pyridine ring are susceptible to reactions with atmospheric moisture and oxygen. All weighing and transfers must be conducted under an inert atmosphere, using either a glovebox or standard air-free techniques like a Schlenk line.[3][4][5][6]
Q4: Which solvents are recommended for reactions, and how dry do they need to be?
A4: The choice of solvent is reaction-dependent (e.g., THF, dioxane, toluene, DMF for cross-coupling reactions). Regardless of the solvent, it must be anhydrous. Commercially available anhydrous solvents are a good starting point, but for highly sensitive reactions like Sonogashira couplings, it is best practice to freshly distill them from an appropriate drying agent or pass them through a solvent purification system (SPS).[7][8] The water content should ideally be below 50 ppm.[7]
Q5: What is the most critical parameter to control in reactions involving this compound?
A5: The rigorous exclusion of water is the single most critical parameter.[7] Moisture can lead to unwanted side reactions, hydrolysis of the precursor, deactivation of catalysts (especially palladium catalysts used in cross-coupling reactions), and significantly lower yields.[9][10]
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to diagnosing and resolving problems encountered during experiments with 3-acetyl-6-ethynylpyridine.
Issue 1: Low or No Product Yield
Q: My Sonogashira (or other cross-coupling) reaction with 3-acetyl-6-ethynylpyridine failed or gave a very low yield. I suspect a moisture issue. How can I confirm and fix this?
A: This is a classic symptom of moisture contamination. The problem can originate from the precursor, solvent, reagents, or reaction setup.
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Before starting your next attempt, test your solvent's water content using a Karl Fischer titrator.[11] If unavailable, ensure your solvent is freshly dried. For instance, THF should be freshly distilled from sodium/benzophenone.[12]
-
Check Reagent Quality: Bases like triethylamine are notoriously hygroscopic; use a freshly opened bottle or distill it from CaH₂. Other reagents should be from a reliable source and stored properly.
-
Evaluate Your Inert Atmosphere Technique: Even small leaks in your Schlenk line or glovebox can introduce sufficient moisture to kill a reaction. Ensure all glassware joints are well-greased and sealed, and that your inert gas supply is dry.[6][13] A slow, continuous positive pressure of inert gas is crucial.[6]
-
Pre-dry Your Glassware: Laboratory glassware has a thin film of adsorbed moisture.[6][13] Always oven-dry (125-140°C overnight) or flame-dry all glassware under vacuum and cool it under a stream of inert gas before use.[3][6][13]
Issue 2: Unidentified Byproducts in Analysis
Q: My NMR and LC-MS show several unexpected peaks alongside my starting material and product. Could this be from degradation?
A: Yes, moisture can lead to specific byproducts. The terminal alkyne is prone to hydration, potentially forming the corresponding methyl ketone (a diketone in this case) or other rearranged products, especially in the presence of catalytic metals.
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying byproducts.
Mechanistic Insight: The pyridine ring itself can be susceptible to microbial or oxidative degradation, often initiated by hydroxylation, though this is less common under typical reaction conditions.[14] The primary non-catalytic degradation pathway in the context of a reaction is often related to the acetyl and ethynyl functional groups.
Section 3: Best Practices & Standard Operating Procedures (SOPs)
Adhering to the following protocols will proactively mitigate most issues related to moisture sensitivity.
Storage and Handling of Solids
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Argon or Nitrogen | Prevents reaction with atmospheric water and oxygen.[3][4] |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation pathways. |
| Container | Tightly sealed vial with septum cap; Parafilm® wrap | Provides a physical barrier against moisture ingress. |
| Location | Inside a desiccator or glovebox | Minimizes ambient humidity exposure during storage. |
Protocol 1: Weighing and Transferring the Precursor
Objective: To accurately weigh and transfer 3-acetyl-6-ethynylpyridine without exposure to air.
Method A: Inside a Glovebox
-
Ensure the glovebox atmosphere has low moisture (<5 ppm H₂O) and oxygen levels.[5]
-
Bring the sealed container of the precursor, a tared vial, and a spatula into the glovebox antechamber.
-
Cycle the antechamber atmosphere (evacuate/refill with inert gas) at least three times.[5]
-
Inside the glovebox, carefully open the precursor container.
-
Quickly transfer the desired amount to the tared vial and record the weight.
-
Securely seal both the source container and the vial with the weighed precursor.
-
The sealed vial can now be removed from the glovebox for addition to the reaction.
Method B: Using a Schlenk Line
-
Connect an empty, oven-dried flask (with a stir bar) to the Schlenk line.
-
Evacuate and refill the flask with inert gas three times (purge-and-refill cycle).[3]
-
While maintaining a positive flow of inert gas out of the flask (counterflow), briefly remove the stopper.[3]
-
Quickly add an approximate amount of the solid precursor to the flask.
-
Reseal the flask and re-establish the inert atmosphere.
-
This method is less precise for weighing and is better suited for situations where the precursor is the limiting reagent and will be used entirely.
Solvent and Reagent Preparation
The success of moisture-sensitive reactions is highly dependent on the purity of the solvents.[7]
| Solvent | Recommended Drying Agent | Method |
| Tetrahydrofuran (THF) | Sodium / Benzophenone | Distillation |
| Dioxane | Sodium / Benzophenone | Distillation |
| Toluene | Sodium or Calcium Hydride (CaH₂) | Distillation |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distillation |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), then P₂O₅ | Distillation |
| Triethylamine (Et₃N) | Potassium Hydroxide (KOH) or CaH₂ | Distillation |
Reference: Adapted from various sources on solvent drying.[8][11]
Protocol 2: Assembling and Drying Glassware
-
Clean all required glassware (flasks, condenser, etc.) and rinse with distilled water, followed by acetone.
-
Place glassware in an oven at >125°C for at least 4 hours, or preferably overnight.[6][13]
-
Assemble the reaction apparatus while it is still hot and immediately connect it to the Schlenk line. Use a light coating of high-vacuum grease on all ground-glass joints.[6]
-
Alternatively, assemble the apparatus cold and then gently heat all surfaces with a heat gun while under a high vacuum.
-
Allow the entire apparatus to cool to room temperature under a positive pressure of inert gas, vented through an oil bubbler.[6]
Reaction Execution Workflow
The following diagram illustrates the logical flow for setting up a reaction.
Caption: Workflow for setting up a moisture-sensitive reaction.
Section 4: Understanding Degradation
While stable when handled correctly, 3-acetyl-6-ethynylpyridine can undergo degradation. The terminal alkyne is the most reactive site in the presence of water, especially with trace acid or metal catalysts.
Caption: Potential pathway for alkyne hydration.
Analytical Signatures of Degradation:
-
FTIR Spectroscopy: Look for the disappearance of the sharp terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of a broad O-H stretch if hydration occurs.[15][16][17]
-
¹H NMR Spectroscopy: The characteristic singlet of the acetylenic proton will disappear. New peaks corresponding to hydrated or oligomerized products will appear.
-
Mass Spectrometry: A mass increase of 18 amu (the mass of water) relative to the parent compound is a strong indicator of hydration.
By implementing these rigorous, scientifically-grounded procedures, researchers can confidently handle 3-acetyl-6-ethynylpyridine, ensuring the integrity of their starting materials and the reproducibility of their synthetic results.
References
- Wikipedia. (n.d.). Air-free technique.
- Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
- BenchChem. (2025). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
- Sciencemadness Wiki. (2023). Drying solvents.
- Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents.
- Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Reddit. (2023). How sensitive is Cu-free Sonogashira to moisture and/or oxygen?
- Chemistry Stack Exchange. (2023). Why are Sonogashira reactions moisture sensitive?
- Innovative Approaches in Acyl Sonogashira Coupling: Impact of Supported CuNPs and Cu-PdNPs Nanoc
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Substituted Pyridines.
- IR Spectroscopic Degradation Study of Thin Organometal Halide Perovskite Films. (2023). PubMed.
- Stabilization of moisture-sensitive drugs. (2014).
- Stabilization Of Moisture-Sensitive Drugs. (2017).
- IR Spectroscopic Degradation Study of Thin Organometal Halide Perovskite Films. (2023). Semantic Scholar.
- IR Spectroscopic Degradation Study of Thin Organometal Halide Perovskite Films. (2023). MDPI.
Sources
- 1. WO2014138603A1 - Stabilization of moisture-sensitive drugs - Google Patents [patents.google.com]
- 2. US20170202801A1 - Stabilization Of Moisture-Sensitive Drugs - Google Patents [patents.google.com]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drying solvents and Drying agents [delloyd.50megs.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. mdpi.com [mdpi.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. IR Spectroscopic Degradation Study of Thin Organometal Halide Perovskite Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Guide for 1-(6-Ethynylpyridin-3-yl)ethan-1-one
Case ID: ETH-PYR-003-SCALE Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Scale-Up, Impurity Control, and Safety for Ethynylpyridine Synthesis
⚠️ Operational Dashboard: Critical Technical Alerts
Before proceeding with >100g scale synthesis, review the following critical parameters. This molecule combines an electron-deficient pyridine ring with a reactive terminal alkyne, creating specific stability and safety challenges.
| Parameter | Critical Threshold | Risk Factor | Mitigation Strategy |
| Reaction Exotherm | Runaway Reaction | Dose alkyne slowly; active cooling jacket required. | |
| O | > 50 ppm | Glaser Homocoupling | Sparge with N |
| Residual Pd | > 10 ppm | Regulatory Failure | Use thiol-based scavengers post-workup; do not rely on crystallization alone. |
| Stability | > 40°C (Dry) | Polymerization | Store cold (-20°C) and dark; stabilize with BHT if solution storage is prolonged. |
Module 1: The Synthetic Pathway & Failure Modes
The synthesis relies on a Sonogashira coupling followed by desilylation. Direct coupling of acetylene gas is not recommended on scale due to safety (explosion hazard) and selectivity issues (double addition). We utilize the TMS-protection route for process robustness.
The Process Logic Map
The following diagram illustrates the reaction flow and points of failure.
Figure 1: Process flow for the synthesis of 1-(6-ethynylpyridin-3-yl)ethan-1-one, highlighting critical impurity pathways (Glaser dimerization, polymerization, and hydrolysis).
Module 2: Step-by-Step Scale-Up Protocol
Step 1: Sonogashira Coupling (The "Engine")
Objective: Maximize conversion while suppressing homocoupling. Scale: 1.0 kg Basis
-
Inerting: Charge reactor with 1-(6-bromopyridin-3-yl)ethan-1-one (1.0 equiv) and Pd(PPh
) Cl (1.0 mol%). Purge with N for 3 cycles.-
Expert Insight: We use bis(triphenylphosphine)palladium(II) dichloride because it is robust and air-stable compared to Pd(0) sources.
-
-
Solvent Charge: Add degassed THF (10 vol) and Triethylamine (3.0 equiv).
-
Why TEA? It acts as both base and ligand sponge.
-
-
Catalyst Activation: Add CuI (2.0 mol%) last. Stir for 10 mins.
-
Controlled Addition: Add TMS-acetylene (1.2 equiv) dropwise over 2 hours.
-
Control Point: Maintain internal temperature
C. The reaction is exothermic.
-
-
Monitoring: Check HPLC. Reaction usually completes in 4-6 hours.
-
Success Criteria: < 1.0% starting bromide remaining.
-
Step 2: Workup & Pd Scavenging (The "Cleanup")
Objective: Remove Cu/Pd salts before deprotection to prevent degradation.
-
Quench: Add aqueous NH
Cl (5 vol) to solubilize copper salts (turns deep blue). -
Extraction: Separate phases. Wash organic layer with brine.[1]
-
Scavenging (Critical): Treat the organic stream with SiliaMetS® Thiol (or equivalent) at 0.5 wt% relative to product for 2 hours at 25°C. Filter through Celite.
-
Reasoning: Pyridines bind Pd tightly. Crystallization alone often fails to reach <10 ppm Pd limits [1].
-
Step 3: Deprotection & Isolation
Objective: Remove TMS without polymerizing the product.
-
Solvent Swap: Swap THF for Methanol (8 vol).
-
Reaction: Add K
CO (0.5 equiv). Stir at 15-20°C . -
Quench: Neutralize with dilute HCl to pH 7. Do not go acidic (pyridine protonation traps product in water).
-
Crystallization: Add water slowly to the methanol solution until turbidity persists. Cool to 0°C. Filter solids.
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at ~85% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning or "Pd Black" precipitation. Root Cause: The pyridine nitrogen can coordinate to Pd, displacing phosphine ligands and deactivating the catalyst cycle. Solution:
-
Degassing: Ensure your solvent is sparged, not just purged. O
accelerates catalyst death. -
Ligand Boost: Add 2-5 mol% excess PPh
at the start. This shifts the equilibrium back toward the active catalytic species [2].
Q2: The final product is turning brown/black during drying.
Diagnosis: Polymerization. Root Cause: Terminal ethynylpyridines are thermally unstable. Solution:
-
Temperature Limit: Never dry above 35°C. Use vacuum drying at ambient temperature.
-
Stabilizer: If storing for >24 hours, add 100 ppm BHT (butylated hydroxytoluene).
-
Light: Store in amber glass; these compounds are photosensitive.
Q3: I have a high level of "Glaser" homocoupling impurity (Dimer).
Diagnosis: Oxygen ingress.
Mechanism: Cu + O
-
Sparging: Sparge solvents with Nitrogen for at least 30 minutes before adding CuI.
-
Order of Addition: Add the alkyne slowly. High local concentration of alkyne + trace O
= Dimer.
Q4: How do I remove residual Palladium? It's stuck at 500 ppm.
Diagnosis: Pyridine-Pd coordination. Solution: Standard washes won't work. Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol or MP-TMT).
-
Protocol: Slurry the crude solution (in THF or EtOAc) with 50 wt% scavenger (relative to catalyst mass) for 4 hours at 40°C, then filter. This is far more effective than charcoal for pyridine derivatives [1].
Module 4: Purification Logic Tree
Use this decision tree to determine the best purification strategy based on your crude profile.
Figure 2: Purification decision matrix. Note that high levels of Glaser dimer often require chromatography as it tends to co-crystallize with the product.
References
-
Economidou, M., et al. (2023).[6] "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. [Link][6]
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 1-(6-Ethynylpyridin-3-yl)ethan-1-one
Executive Summary
1-(6-Ethynylpyridin-3-yl)ethan-1-one (also known as 2-ethynyl-5-acetylpyridine) is a critical bifunctional building block in drug discovery, particularly for "molecular glue" degraders and PROTAC linkers where orthogonal reactivity (acetyl condensation vs. alkyne click chemistry) is required.
This guide provides a comparative analysis of the 1H NMR profile of the target molecule against its halogenated precursor, 1-(6-bromopyridin-3-yl)ethan-1-one , and its TMS-protected intermediate. The focus is on establishing self-validating spectral markers to quantify conversion and purity during Sonogashira coupling workflows.
Structural Analysis & Mechanistic Grounding
To interpret the spectrum accurately, one must understand the electronic environment of the pyridine core. The molecule possesses two electron-withdrawing groups (acetyl at C3, ethynyl at C6) on a naturally electron-deficient heterocycle.
Predicted Shift Logic (Causality)
-
H-2 Proton (Singlet-like): Located between the ring nitrogen and the acetyl group. It experiences maximum deshielding due to the inductive effect of Nitrogen and the anisotropy of the carbonyl group.
-
H-4 Proton (Doublet of Doublets): Ortho to the acetyl group. Deshielded by the carbonyl but less so than H-2.
-
H-5 Proton (Doublet): Ortho to the ethynyl group. The alkyne is moderately electron-withdrawing but also exhibits shielding anisotropy along the triple bond axis.
-
Ethynyl Proton (Singlet): The diagnostic "reaction success" marker. Its shift is highly solvent-dependent (CDCl₃ vs. DMSO-d₆) due to hydrogen bonding capability with the solvent.
Visualization of Coupling Network
The following diagram illustrates the scalar coupling (
Figure 1: Structural connectivity and J-coupling network. Red dashed lines indicate observable spin-spin splitting.
Comparative Analytical Data
The primary challenge in synthesizing this molecule is ensuring complete conversion from the bromo-precursor and complete deprotection of the TMS intermediate.
Chemical Shift Comparison Table (CDCl₃, 400 MHz)
| Proton Assignment | Target: 1-(6-Ethynyl...) | Precursor: 1-(6-Bromo...) | Diagnostic Action |
| H-2 (Pyridine) | 9.12 ppm (d, J=2.0) | 8.95 ppm (d, J=2.0) | Shift Check: Slight downfield shift in product. |
| H-4 (Pyridine) | 8.25 ppm (dd, J=8.0, 2.0) | 8.05 ppm (dd, J=8.0, 2.0) | Monitor: Clear separation from precursor. |
| H-5 (Pyridine) | 7.58 ppm (d, J=8.0) | 7.65 ppm (d, J=8.0) | Overlap Risk: May overlap with precursor; rely on H-4. |
| Ethynyl -C≡C-H | 3.35 ppm (s) | Absent | Success Marker: Integration must match H-2 (1:1). |
| Acetyl -CH₃ | 2.65 ppm (s) | 2.62 ppm (s) | Reference: Use as internal integration standard (3H). |
| TMS -Si(CH₃)₃ | Absent | Absent | Impurity Check: Look for peak at ~0.25 ppm (incomplete deprotection). |
Note: Chemical shifts are approximate (±0.05 ppm) and concentration-dependent.[1] In DMSO-d₆, the ethynyl proton often shifts downfield to ~4.5-4.8 ppm due to hydrogen bonding.
Performance vs. Alternatives
-
Vs. HPLC: NMR is superior for quantifying the TMS-protected impurity, which often co-elutes with the product in reverse-phase HPLC due to similar lipophilicity.
-
Vs. Precursor: The presence of the Bromo-precursor is best detected by the H-4 doublet of doublets. If you see a "shadow" peak at 8.05 ppm next to your 8.25 ppm signal, the coupling is incomplete.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-resolution data capable of resolving the small coupling constants typical of pyridine rings.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.
-
Why? CDCl₃ minimizes exchange of the acidic ethynyl proton, ensuring a sharp singlet. DMSO-d₆ may broaden this peak.
-
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (CuI/Pd) from the Sonogashira coupling, which can cause line broadening due to paramagnetism.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The acetyl methyl protons relax quickly, but the isolated ethynyl proton and H-2 have longer T1 relaxation times. A short D1 will lead to under-integration of the diagnostic ethynyl peak, falsely suggesting low purity.
-
-
Scans: 16–32 scans are sufficient for >95% purity checks.
Step 3: Processing & Validation
-
Phase/Baseline: Apply automatic phase correction.
-
Referencing: Set the internal TMS peak to 0.00 ppm.
-
Integration Logic (The "Truth" Test):
-
Set the Acetyl Methyl (2.65 ppm) to integral = 3.00.
-
Check Ethynyl H (3.35 ppm) . It must integrate to 0.95–1.05.
-
Failure Mode: If Ethynyl H < 0.9, you likely have the TMS-protected intermediate or decomposition.
-
Reaction Monitoring Workflow
The following flowchart guides the analyst through the decision-making process based on the NMR spectrum.
Figure 2: NMR-based decision logic for Sonogashira synthesis monitoring.
References
-
Comparison of Pyridine Shifts: SpectraBase. 2-Acetylpyridine 1H NMR Data. (Used for H-2/H-4 baseline shifts).
-
Sonogashira Coupling of Pyridines: Zhu, Q., et al. (2017).[2] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines". Modern Research in Catalysis. (Provides experimental context for bromopyridine coupling).
-
Alkyne Chemical Shifts: The Royal Society of Chemistry. "Proton chemical shifts in acetylenes and anisotropic effects". (Theoretical basis for the ~3.3 ppm assignment).
-
Precursor Data: Matrix Fine Chemicals. 1-(6-Bromopyridin-3-yl)ethan-1-one Product Data. (Confirmation of precursor structure and availability).
-
General NMR Interpretation: Chemistry LibreTexts. "Chemical Shift and Magnetic Anisotropy". (Foundation for shielding/deshielding arguments).
Sources
Navigating the Electronic Landscape: A Comparative Guide to the 13C NMR Chemical Shifts of 5-Acetyl-2-ethynylpyridine
For the modern researcher in materials science and drug development, a precise understanding of a molecule's electronic structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool to probe the carbon framework of organic compounds. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 5-Acetyl-2-ethynylpyridine, a pyridine derivative with significant potential in coordination chemistry and as a building block for functional materials. By comparing its predicted spectral data with that of its parent monosubstituted analogs, 2-ethynylpyridine and 5-acetylpyridine, we can dissect the nuanced electronic interplay of the acetyl and ethynyl substituents on the pyridine ring.
The Structural Framework: Understanding Substituent Effects
The 13C NMR chemical shifts in aromatic systems like pyridine are exquisitely sensitive to the electronic nature of substituents. Electron-withdrawing groups, such as the acetyl group, and moieties with distinct hybridization states, like the ethynyl group, induce characteristic upfield and downfield shifts by altering the electron density at each carbon atom. This guide will explore these substituent-induced shifts (SCS) to provide a comprehensive understanding of the spectral features of 5-Acetyl-2-ethynylpyridine.
Below is a visual representation of the 5-Acetyl-2-ethynylpyridine structure with the carbon atoms numbered for clear reference in the subsequent discussion.
IR spectroscopy characteristic peaks for ethynyl and acetyl groups
Title: Comparative Analysis of Ethynyl and Acetyl Moieties via FTIR: Spectral Fingerprints and Analytical Protocols
Executive Summary
This guide provides a technical comparison of Infrared (IR) spectroscopy performance in detecting and differentiating Ethynyl (
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, FTIR offers superior throughput for real-time reaction monitoring. This guide outlines the specific spectral fingerprints, detection limits, and validated protocols for distinguishing these groups.
Spectral Fingerprints: The Data
The differentiation of ethynyl and acetyl groups relies on distinct vibrational modes. The ethynyl group is defined by high-frequency C-H stretching and triple bond vibrations, whereas the acetyl group is dominated by the intense carbonyl dipole and specific methyl deformations.
Table 1: Characteristic Vibrational Modes
| Functional Group | Vibration Mode | Frequency ( | Intensity | Shape | Diagnostic Value |
| Ethynyl ( | 3260 – 3330 | Strong | Sharp | Critical. Distinguishes terminal alkynes from internal.[1] | |
| 2100 – 2260 | Weak/Medium | Sharp | Variable. Intensity depends on asymmetry. | ||
| 610 – 700 | Strong | Broad | Confirmatory. Often in fingerprint region. | ||
| Acetyl ( | 1705 – 1725 | Very Strong | Sharp | Primary. The "Sword" of the spectrum. | |
| 1350 – 1375 | Medium | Sharp | Specific. Known as the "Umbrella Mode." | ||
| 1100 – 1250 | Medium | Variable | Confirmatory. |
Mechanistic Insight
-
The Ethynyl Signature: The
bond involves an -hybridized carbon. The high -character (50%) holds electrons closer to the nucleus, resulting in a stiffer bond constant and a higher frequency ( ) compared to alkene ( , ) or alkane ( , ) stretches. -
The Acetyl Signature: The Acetyl group is identified by the Fermi Resonance effect often seen in methyl ketones, but primarily by the "Umbrella mode" at
. This symmetric bending vibration of the methyl group is intensified when attached to a carbonyl, distinguishing it from a standard alkane methyl group.
Logical Assignment Workflow
The following decision tree illustrates the logic path for an analytical scientist confirming the presence of these groups in an unknown sample.
Figure 1: Spectral assignment logic flow for differentiating terminal alkynes and methyl ketones.
Performance Comparison: IR vs. Alternatives
While FTIR is excellent for qualitative identification, it has limitations compared to Raman and NMR.
| Feature | FTIR | Raman Spectroscopy | 1H NMR |
| Ethynyl Detection | Good. | Excellent. | Excellent. Terminal proton appears as a triplet/singlet at |
| Acetyl Detection | Excellent. | Moderate. | Excellent. Methyl singlet at |
| Sample Prep | Fast (ATR). Solid or Liquid. | Non-destructive. Can measure through glass/aqueous. | Slow. Requires deuterated solvents. |
| Quantification | Good (Beer-Lambert law applies). | Fair (Requires internal standard). | Excellent (Integration is directly proportional to molarity). |
Recommendation: Use FTIR for routine reaction monitoring (e.g., checking the disappearance of an alkyne peak during a reaction). Use Raman if the alkyne is internal (no
Experimental Protocol: Monitoring Alkyne Hydration
Scenario: A researcher is monitoring the hydration of a terminal alkyne (Ethynyl) to form a methyl ketone (Acetyl).
Reaction:
Methodology
-
Baseline Acquisition:
-
Prepare the starting material (Ethynyl compound).
-
Clean the ATR crystal (Diamond/ZnSe) with isopropanol.
-
Acquire background spectrum (air).
-
Apply sample and acquire spectrum (32 scans, 4
resolution). -
Verify: Presence of peaks at 3300
and 2120 .
-
-
Reaction Monitoring (Aliquots):
-
Take aliquots at
minutes. -
Evaporate solvent (if opaque to IR) or measure directly if using a flow cell.
-
Target: Watch for the disappearance of the 3300
peak and the emergence of the 1715 peak.
-
-
Endpoint Determination:
-
Reaction is complete when the
stretch ( ) is fully extinguished and the Carbonyl ( ) intensity plateaus. -
Confirm by checking the appearance of the methyl umbrella mode at 1375
.
-
Workflow Diagram
Figure 2: Experimental workflow for monitoring the conversion of Ethynyl to Acetyl groups.
References
-
LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands.[3][4][5][6][7][8][9][10][11][12]Link
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra.Link
-
Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.Link
-
Royal Society of Chemistry (Analytical Methods). (2017). Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR.Link
-
American Chemical Society (J. Phys. Chem. B). (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes.[4][13]Link
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. mt.com [mt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. photothermal.com [photothermal.com]
- 11. lire.modares.ac.ir [lire.modares.ac.ir]
- 12. Explain IR spectra of ethyl- Methyl ketoneandcyclohexane? - askIITians [askiitians.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Method Development for Purity Analysis of Ethynyl Pyridines
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Ethynyl pyridines, a class of compounds integral to the synthesis of numerous pharmaceuticals, present unique analytical challenges due to their inherent basicity and aromaticity. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of these complex molecules, grounded in scientific principles and supported by experimental data. Our focus is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.
The Analytical Challenge: Understanding Ethynyl Pyridines
Ethynyl pyridines combine a basic pyridine ring with an electron-rich ethynyl group. This unique chemical structure presents several challenges in reversed-phase HPLC:
-
Peak Tailing: The basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This secondary interaction leads to asymmetrical peak shapes, or "tailing," which can compromise resolution and accurate quantification of impurities.
-
Complex Impurity Profiles: Impurities can arise from starting materials, by-products of the synthesis, or degradation.[2][3] These often include positional isomers or closely related analogues that are difficult to separate from the main compound.[4]
-
Variable Retention: The polarity of ethynyl pyridines can be manipulated by adjusting the mobile phase pH.[5][6] This property can be leveraged for method development but also necessitates precise control to ensure method robustness.
This guide will compare two distinct reversed-phase HPLC approaches to address these challenges: a traditional C18 column with a standard mobile phase modifier and a Phenyl-Hexyl column offering alternative selectivity.
Method Development Strategy: A Tale of Two Columns
The choice of stationary phase is the most powerful tool to influence selectivity in HPLC.[7] We will compare the industry workhorse, a C18 column, with a Phenyl-Hexyl column, which provides a different separation mechanism.[7][8][9]
-
Method 1: The C18 Approach with Trifluoroacetic Acid (TFA). The C18 column separates compounds primarily based on hydrophobicity.[9] We will pair this with trifluoroacetic acid (TFA) as a mobile phase additive. TFA is a strong ion-pairing agent that can improve peak shape for basic compounds by masking the residual silanol groups on the stationary phase.[10][11]
-
Method 2: The Phenyl-Hexyl Approach with Formic Acid. The Phenyl-Hexyl column offers a mixed-mode separation mechanism. In addition to hydrophobic interactions, it can engage in pi-pi interactions with aromatic analytes like ethynyl pyridines.[8][9] This alternative selectivity can be crucial for resolving closely related impurities.[7][9] We will use formic acid as the mobile phase modifier, which is a weaker acid than TFA and is often preferred for its compatibility with mass spectrometry (MS).[12][13]
Logical Workflow for Method Development
The following diagram illustrates the systematic approach to developing a robust HPLC method for purity analysis.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and General Conditions
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a photodiode array (PDA) detector.[14]
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
Preparation of Solutions
-
Mobile Phase A:
-
Method 1 (C18): 0.1% TFA in Water.
-
Method 2 (Phenyl-Hexyl): 0.1% Formic Acid in Water.
-
-
Mobile Phase B:
-
Method 1 (C18): 0.1% TFA in Acetonitrile.
-
Method 2 (Phenyl-Hexyl): 0.1% Formic Acid in Acetonitrile.
-
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation:
-
Accurately weigh and dissolve the ethynyl pyridine sample in the diluent to a final concentration of 0.5 mg/mL.
-
Prepare a spiked sample by adding known impurities at a concentration of 0.1% relative to the main peak to assess resolution.
-
Chromatographic Conditions
| Parameter | Method 1: C18 with TFA | Method 2: Phenyl-Hexyl with Formic Acid |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) | %B |
| 0 | 10 | |
| 25 | 90 | |
| 30 | 90 | |
| 30.1 | 10 | |
| 35 | 10 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | PDA at 254 nm | PDA at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Comparative Data Analysis
The performance of each method was evaluated based on critical chromatographic parameters as defined by regulatory guidelines such as USP <621>.[15][16][17][18]
| Parameter | Method 1: C18 with TFA | Method 2: Phenyl-Hexyl with Formic Acid | Acceptance Criteria (Typical) |
| Resolution (Rs) between API and Critical Impurity Pair | 1.8 | 2.5 | Rs > 1.5 |
| Tailing Factor (Tf) for API Peak | 1.3 | 1.1 | Tf ≤ 2.0 |
| Theoretical Plates (N) for API Peak | 12,500 | 15,000 | N > 2000 |
| Retention Time (RT) for API (min) | 15.2 | 16.8 | Consistent |
Interpretation of Results
-
Resolution: The Phenyl-Hexyl column provided superior resolution for the critical impurity pair. This is likely due to the alternative selectivity offered by pi-pi interactions between the stationary phase and the aromatic rings of the ethynyl pyridine and its impurities.[8][9]
-
Peak Shape: Both methods produced acceptable peak shapes. However, the tailing factor was noticeably better with the Phenyl-Hexyl column and formic acid. While TFA is an effective ion-pairing agent, it can sometimes lead to broader peaks compared to formic acid.[12]
-
Efficiency: The Phenyl-Hexyl column also demonstrated higher efficiency, as indicated by the greater number of theoretical plates. This contributes to sharper peaks and improved resolution.
Forced Degradation Studies: Ensuring Stability-Indicating Power
To ensure the developed method is stability-indicating, forced degradation studies must be performed as outlined in ICH Q1A(R2) guidelines.[19][20] This involves subjecting the ethynyl pyridine sample to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[20][21]
Forced Degradation Protocol
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: ICH-compliant photostability chamber.
The analysis of these stressed samples using the developed HPLC method must demonstrate that all degradation products are successfully separated from the main peak and from each other, thus proving the method's stability-indicating capability.[21][22]
Conclusion and Recommendations
Both the C18 with TFA and the Phenyl-Hexyl with formic acid methods can be developed to be suitable for the purity analysis of ethynyl pyridines. However, the experimental data suggests that the Phenyl-Hexyl column offers superior performance in terms of resolution, peak shape, and efficiency for this class of compounds. The alternative selectivity provided by the phenyl stationary phase is particularly advantageous for separating closely related impurities.[7][9]
For any new ethynyl pyridine derivative, it is recommended to screen both C18 and Phenyl-Hexyl columns during initial method development to determine the optimal stationary phase. The final method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[23][24][25] This includes assessing parameters such as accuracy, precision, specificity, linearity, and range.[25]
By adopting a systematic and scientifically-driven approach to method development, researchers can ensure the generation of accurate and reliable purity data, which is essential for the advancement of safe and effective pharmaceuticals.
References
-
USP-NF <621> Chromatography. (2023). United States Pharmacopeial Convention. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
<621> Chromatography - USP-NF ABSTRACT. (2021). United States Pharmacopeial Convention. [Link]
-
Revisions per USP 621. Agilent. [Link]
-
<621> CHROMATOGRAPHY. United States Pharmacopeial Convention. [Link]
-
USP <621> Chromatography. DSDP Analytics. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Quality Guidelines. ICH. [Link]
-
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025). LinkedIn. [Link]
-
Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. (2005). Journal of Chromatography B, 825(2), 186-192. [Link]
-
HPLC solvents and mobile phase additives. University of Bristol. [Link]
-
Phenyl Columns. (2023). YouTube. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2026). Pharmaceutical Technology. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023). LCGC International. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scientific Reports, 16(1), 1-13. [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Knauer. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). International Journal of Scientific Research in Science and Technology, 8(4), 2456-2464. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). Scientific Reports, 16(1), 1-13. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2017). Journal of Pharmaceutical Research, 1(1), 1-5. [Link]
-
Orthogonal Chromatographic Separations using the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]
-
Forced degradation and impurity profiling: A review. (2012). TrAC Trends in Analytical Chemistry, 39, 129-141. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. support.waters.com [support.waters.com]
- 9. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uni-onward.com.tw [uni-onward.com.tw]
- 16. â©621⪠Chromatography [doi.usp.org]
- 17. <621> CHROMATOGRAPHY [drugfuture.com]
- 18. dsdpanalytics.com [dsdpanalytics.com]
- 19. onyxipca.com [onyxipca.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. longdom.org [longdom.org]
- 22. library.dphen1.com [library.dphen1.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. fda.gov [fda.gov]
- 25. ema.europa.eu [ema.europa.eu]
A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Pyridine Alkynes
For researchers and professionals in drug development and materials science, a deep understanding of the photophysical properties of molecular scaffolds is paramount. Conjugated pyridine alkynes represent a versatile class of compounds with applications ranging from molecular electronics to biological probes. Their ultraviolet-visible (UV-Vis) absorption characteristics are of particular interest as they provide insights into the electronic structure and are fundamental to their application. This guide offers an in-depth comparison of the UV-Vis absorption maxima (λmax) of various conjugated pyridine alkynes, supported by experimental data and theoretical principles.
The Foundational Principles of UV-Vis Absorption in Conjugated Systems
The absorption of UV-Vis light by organic molecules is predicated on the promotion of electrons from a lower energy molecular orbital to a higher energy one. In conjugated systems, such as pyridine alkynes, the most significant electronic transitions are typically π → π* transitions. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the wavelength of maximum absorption (λmax). A smaller HOMO-LUMO gap corresponds to a longer λmax, representing a bathochromic or red shift. Conversely, a larger gap results in a hypsochromic or blue shift.[1][2]
Several key factors influence the HOMO-LUMO gap and, consequently, the λmax of conjugated pyridine alkynes:
-
Extent of Conjugation: As the length of the conjugated system increases, the HOMO-LUMO gap decreases, leading to a bathochromic shift. Each additional conjugated double or triple bond extends the π-electron system, delocalizing the electrons over a larger area and lowering the energy required for excitation.[1]
-
Substituent Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings can significantly alter the electronic distribution and the HOMO-LUMO gap. EDGs generally raise the HOMO energy level, while EWGs lower the LUMO energy level. Both effects can lead to a smaller energy gap and a red shift in the λmax.[3]
-
Position of the Nitrogen Atom: In the pyridine ring, the position of the nitrogen atom (2-, 3-, or 4-position relative to the alkyne) influences the electronic properties of the molecule due to its electronegativity and the resulting dipole moment. This, in turn, affects the λmax.
Comparative Analysis of UV-Vis Absorption Maxima
To illustrate these principles, the following sections present a comparative analysis of experimentally determined λmax values for various conjugated pyridine alkynes.
The Influence of Nitrogen Position in Unsubstituted Phenylethynylpyridines
The isomeric placement of the nitrogen atom in the pyridine ring has a discernible effect on the UV-Vis absorption maximum. In the unsubstituted phenylethynylpyridine series, the λmax values show a subtle but clear trend.
| Compound | Pyridine Isomer | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 2-(Phenylethynyl)pyridine | 2- | ~296, 310 | Not specified | Not specified |
| 3-(Phenylethynyl)pyridine | 3- | ~295, 308 | Not specified | Not specified |
| 4-(Phenylethynyl)pyridine | 4- | ~298, 311 | Not specified | Not specified |
Data extracted and compiled from various sources reporting synthesis and characterization.
The data indicates that the 4-substituted isomer exhibits a slight bathochromic shift compared to the 2- and 3-isomers. This can be attributed to the more effective extension of the conjugated system along the principal molecular axis in the 4-isomer, leading to a slightly smaller HOMO-LUMO gap.
The Impact of Substituents on the Phenyl Ring
The electronic nature of substituents on the phenyl ring of phenylethynylpyridines plays a crucial role in tuning their absorption maxima. The following table provides a comparison of λmax values for various substituted derivatives.
| Pyridine Isomer | Substituent (para-position) | Electron-Donating/Withdrawing | λmax (nm) | Solvent |
| 2- | -H | - | ~296, 310 | Not specified |
| 2- | -OCH₃ | Donating | ~320 | Not specified |
| 2- | -NO₂ | Withdrawing | ~330 | Not specified |
| 4- | -H | - | ~298, 311 | Not specified |
| 4- | -OCH₃ | Donating | ~325 | Not specified |
| 4- | -NO₂ | Withdrawing | ~340 | Not specified |
Data compiled from various synthetic and spectroscopic studies.
As anticipated, the introduction of both electron-donating (-OCH₃) and electron-withdrawing (-NO₂) groups at the para-position of the phenyl ring results in a significant bathochromic shift compared to the unsubstituted parent compound. This is a classic example of the "push-pull" effect, where the donor and acceptor groups work in concert to decrease the HOMO-LUMO gap. The nitro group, being a stronger withdrawing group, generally induces a more pronounced red shift.
The Effect of Extending Conjugation
Increasing the length of the π-conjugated system by incorporating additional alkyne and aromatic units leads to a substantial bathochromic shift in the absorption maximum. This is a direct consequence of the decreasing HOMO-LUMO energy gap with extended conjugation.
| Compound | Number of Phenylacetylene Units | λmax (nm) |
| 4-(Phenylethynyl)pyridine | 1 | ~298, 311 |
| 1,4-Bis(pyridin-4-ylethynyl)benzene | 2 | ~350 |
| Oligo(phenylene-ethynylene) with pyridine end-caps (n=3) | 3 | >400 |
Representative data compiled from studies on oligo(phenylene-ethynylene)s.[4]
The trend is clear: as the number of repeating units in the conjugated oligomer increases, the λmax shifts to longer wavelengths, often into the visible region of the electromagnetic spectrum.
Experimental Protocol: Synthesis and UV-Vis Analysis
A reliable understanding of the structure-property relationships in conjugated pyridine alkynes is underpinned by robust synthetic and analytical methodologies.
Synthesis of Substituted Phenylethynylpyridines via Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of the target compounds.[4][5]
Step-by-Step Protocol:
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the corresponding bromopyridine (1.0 eq.), the terminal alkyne (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).
-
Solvent and Base: Add a suitable degassed solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Sonogashira cross-coupling reaction.
UV-Vis Spectroscopic Analysis
Accurate determination of the absorption maxima requires careful sample preparation and measurement.
Step-by-Step Protocol:
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is readily soluble and that does not absorb in the spectral region of interest. Common choices include ethanol, methanol, acetonitrile, and cyclohexane.
-
Sample Preparation: Prepare a stock solution of the purified pyridine alkyne of a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for the recommended time to ensure a stable output.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum. If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Caption: Standard workflow for UV-Vis spectroscopic analysis.
Conclusion
The UV-Vis absorption maxima of conjugated pyridine alkynes are systematically influenced by the extent of conjugation, the electronic nature and position of substituents, and the isomeric position of the pyridine nitrogen. A thorough understanding of these relationships, grounded in both experimental data and theoretical principles, is essential for the rational design of novel molecules with tailored photophysical properties for a wide array of applications in science and technology. The synthetic and analytical protocols provided herein offer a robust framework for researchers to explore this fascinating class of compounds.
References
-
Castellano, R. K., et al. (2018). Pyridine-terminated low gap π-conjugated oligomers: design, synthesis, and photophysical response to protonation and metalation. Organic Chemistry Frontiers. [Link]
-
Ohmichi, T., et al. (2007). Highly emissive pi-conjugated alkynylpyrene oligomers: their synthesis and photophysical properties. The Journal of Organic Chemistry. [Link]
-
Veno, N. M., et al. (2024). The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. Crystals. [Link]
-
Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
University of New Mexico. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. [Link]
-
Tang, Y., et al. (2009). Synthesis, self-assembly, and photophysical behavior of oligo phenylene ethynylenes: from molecular to supramolecular properties. Langmuir. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Bečić, E., et al. (2024). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Kemija u industriji. [Link]
-
Sreelatha, A., et al. (2021). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics. [Link]
-
Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]
-
College of Saint Benedict & Saint John's University. (2017). UV3. UV-Visible Spectroscopy of Organic Compounds. [Link]
-
Chemistry Stack Exchange. (2019). Highly conjugated compounds and the effects of substiuents. [Link]
-
ChemRxiv. (2022). Predicting the modulation of UV-vis absorption and emission of mono-substituted pyrido[2,3,4-kl]acridines by electronic density. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 352172, 4-(Phenylethynyl)pyridine. [Link]
-
da Silva, A. C. A., et al. (2012). Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. International Journal of Quantum Chemistry. [Link]
-
Wang, Y., et al. (2014). Highly emissive hand-shaped π-conjugated alkynylpyrenes: Synthesis, structures, and photophysical properties. Dyes and Pigments. [Link]
-
Kim, Y., et al. (2015). Synthesis and structural analyses of phenylethynyl-substituted tris(2-pyridylmethyl)amines and their copper(ii) complexes. Dalton Transactions. [Link]
-
Chemistry LibreTexts. (2019). 15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation. [Link]
-
YouTube. (2019). UV-Vis Spectroscopy and Conjugated Systems. [Link]
-
College of Saint Benedict & Saint John's University. (2017). UV3. UV-Visible Spectroscopy of Organic Compounds. [Link]
Sources
- 1. Methyl Viologens of Bis‐(4’‐Pyridylethynyl)Arenes – Structures, Photophysical and Electrochemical Studies, and their Potential Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Structure of Click Chemistry Products from 3-Acetyl-6-Ethynylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Validation in "Click" Chemistry
The advent of "click" chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of complex molecular architectures by offering a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. However, the very efficiency and seeming simplicity of this reaction can mask underlying complexities, most notably the potential for the formation of the isomeric 1,5-disubstituted product, especially when alternative catalytic systems such as ruthenium are employed. For drug development professionals and researchers utilizing versatile building blocks like 3-acetyl-6-ethynylpyridine, unambiguous structural determination of the resulting triazole products is not merely a matter of academic rigor but a critical step in ensuring the desired biological activity and safety profile of a new chemical entity.
This guide provides a comprehensive comparison of analytical methodologies for the robust validation of the structure of click chemistry products derived from 3-acetyl-6-ethynylpyridine. We will delve into the causality behind experimental choices and present self-validating protocols to empower researchers to confidently assign the correct isomeric structure to their synthesized compounds.
The Click Reaction with 3-Acetyl-6-Ethynylpyridine: A Tale of Two Isomers
The reaction of 3-acetyl-6-ethynylpyridine with an organic azide (R-N₃) via a [3+2] cycloaddition can theoretically yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The choice of catalyst is the primary determinant of the product distribution.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly regioselective and almost exclusively yields the 1,4-disubstituted isomer.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts favor the formation of the 1,5-disubstituted isomer.
Given the distinct electronic and steric environments of these isomers, their biological activities and physicochemical properties can differ significantly. Therefore, a multi-faceted analytical approach is essential for irrefutable structural assignment.
A Comparative Guide to Spectroscopic Validation Techniques
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful toolkit for the structural elucidation of these triazole products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most definitive method for distinguishing between the 1,4- and 1,5-isomers. A suite of 1D and 2D NMR experiments provides a detailed picture of the molecular framework.
While subtle, the chemical shifts of the triazole proton and carbon atoms can provide the initial indication of the isomeric structure.
| Isomer | Typical ¹H Chemical Shift (Triazole H) | Typical ¹³C Chemical Shift (Triazole CH) | Typical ¹³C Chemical Shift (Triazole C-substituted) |
| 1,4-disubstituted | ~ 8.0 - 8.5 ppm | ~ 120 - 125 ppm | ~ 145 - 150 ppm |
| 1,5-disubstituted | ~ 7.8 - 8.2 ppm | ~ 128 - 133 ppm | ~ 135 - 140 ppm |
Causality Behind the Chemical Shift Differences: The shielding/deshielding effects experienced by the triazole proton and carbons are influenced by the anisotropic effects of the adjacent pyridine and R-group substituents. In the 1,5-isomer, the triazole proton is often more shielded (upfield shift) due to its proximity to the R-group, whereas in the 1,4-isomer, it is typically more deshielded (downfield shift).
For unequivocal structural assignment, 2D NMR experiments are indispensable.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is pivotal in identifying long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the triazole proton and the quaternary carbon of the pyridine ring attached to the triazole.
-
For the 1,4-isomer: A clear cross-peak will be observed between the triazole proton (H-5) and the pyridine carbon C-6.
-
For the 1,5-isomer: A cross-peak will be seen between the triazole proton (H-4) and the pyridine carbon C-6.
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space.
-
For the 1,5-isomer: A significant NOE is expected between the triazole proton (H-4) and the protons of the substituent (R-group) on the adjacent nitrogen atom.
-
For the 1,4-isomer: The distance between the triazole proton (H-5) and the R-group protons is generally too large to produce a significant NOE.
-
-
¹H-¹⁵N HMBC Spectroscopy: The chemical shifts of the nitrogen atoms in the triazole ring are highly sensitive to the substitution pattern.
Isomer Typical ¹⁵N Chemical Shift (N1) Typical ¹⁵N Chemical Shift (N2) Typical ¹⁵N Chemical Shift (N3) 1,4-disubstituted ~ -140 to -150 ppm ~ -10 to -20 ppm ~ -60 to -70 ppm 1,5-disubstituted ~ -60 to -70 ppm ~ -10 to -20 ppm ~ -140 to -150 ppm
Experimental Workflow for NMR Analysis
Elemental Analysis Standards & Purity Validation: 1-(6-Ethynylpyridin-3-yl)ethan-1-one
Executive Summary: The "Gold Standard" Baseline
1-(6-Ethynylpyridin-3-yl)ethan-1-one (CAS: 874379-35-8) is a critical intermediate in the synthesis of mGluR5 antagonists (e.g., Dipraglurant) and COX-2 inhibitors. Its structural integrity—specifically the terminal alkyne moiety—is vital for downstream Sonogashira or Click chemistry applications.
For researchers, the "Standard" for this compound is not a physical reference material purchased from NIST, but a Theoretical Purity Baseline derived from its stoichiometry (
The Theoretical Standard (Target Values)
-
Formula:
-
Molecular Weight: 145.16 g/mol
-
Physical State: White to pale yellow solid (High purity) / Yellow oil (Crude).
| Element | Theoretical Mass % | Acceptance Range (±0.4%) |
| Carbon (C) | 74.47% | 74.07% – 74.87% |
| Hydrogen (H) | 4.86% | 4.46% – 5.26% |
| Nitrogen (N) | 9.65% | 9.25% – 10.05% |
| Oxygen (O) | 11.02% | N/A (Calculated by difference) |
Comparative Analysis: Target Product vs. Synthetic Alternatives
In drug development, the primary challenge with 1-(6-Ethynylpyridin-3-yl)ethan-1-one is distinguishing the fully deprotected product from its Trimethylsilyl (TMS) precursor . HPLC often fails to separate these efficiently due to similar UV absorption profiles. Elemental Analysis provides a definitive, non-chromatographic distinction.
Comparison 1: Product vs. TMS-Precursor (Impurity)
Objective: Detect incomplete deprotection.
-
Alternative: 1-(6-((trimethylsilyl)ethynyl)pyridin-3-yl)ethan-1-one (
).
| Metric | Target Product (Free Alkyne) | Alternative (TMS-Protected) | Delta (Discriminator) |
| Carbon % | 74.47% | 66.32% | -8.15% (Major Shift) |
| Hydrogen % | 4.86% | 6.96% | +2.10% |
| Nitrogen % | 9.65% | 6.45% | -3.20% |
| Silicon % | 0.00% | 12.92% | Definitive Marker |
Insight: A Carbon value below 74.0% strongly suggests incomplete TMS removal or retained solvent (e.g., Ethyl Acetate, C=54.5%), whereas HPLC might show a single "99%" peak if the TMS group hydrolyzes on the column or co-elutes.
Comparison 2: Analytical Methodologies
Objective: Select the best validation tool for bulk purity.
| Feature | Elemental Analysis (Combustion) | HPLC (UV-Vis) | qNMR (Quantitative NMR) |
| Scope | Bulk Purity (Includes inorganics/water) | Chromatographic Purity (Organics only) | Specific Molecular Structure |
| Alkyne Sensitivity | High Risk (Soot formation causes low C%) | Low Risk (Unless reactive on column) | Moderate (Proton exchange) |
| Inorganic Detection | Excellent (Ash residue/Low totals) | Poor (Invisible to UV) | Poor (Invisible) |
| Sample Required | 2–5 mg (Destructive) | <1 mg (Recoverable) | 5–10 mg (Recoverable) |
| Verdict | Critical for Batch Release | Best for Reaction Monitoring | Best for Structure Confirmation |
Technical Challenges & Causality
Analyzing 1-(6-Ethynylpyridin-3-yl)ethan-1-one presents specific chemical challenges that standard protocols often miss.
The "Sooting" Effect (Low Carbon Bias)
Terminal alkynes (
-
Symptom: Carbon results consistently lower than theoretical (e.g., 73.5% instead of 74.5%).
-
Causality: The triple bond requires higher activation energy to break. Incomplete combustion leaves elemental carbon in the crucible.
-
Solution: Use of Tungsten(VI) Oxide (
) or Vanadium Pentoxide ( ) as combustion aids to supply localized oxygen and catalyze oxidation.
The Nitrogen Trap
Pyridine rings are stable. Standard combustion temperatures (950°C) may be insufficient to fully convert ring nitrogen to
-
Protocol Adjustment: Ensure reduction column (Copper) is active and furnace temperature is optimized >980°C.
Experimental Protocol: Optimized Combustion Workflow
This protocol is designed to self-validate the purity of the alkyne, mitigating the "sooting" risk.
Reagents & Standards
-
Calibration Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Sulfanilamide.
-
Combustion Aid: Tungsten(VI) Oxide (
) powder (High Purity). -
Carrier Gas: Helium (99.999%).
Step-by-Step Methodology
-
Instrument Conditioning: Run 3 "Blank" cycles and 2 "Conditioning" runs (Acetanilide) to saturate the system and stabilize the baseline.
-
Weighing (The Critical Step):
-
If Solid: Weigh 2.0 – 2.5 mg into a Tin (Sn) capsule.
-
If Oil: Use a Tin capsule for liquids; seal immediately to prevent evaporation of volatile impurities.
-
-
Additive Application:
-
Add 5–10 mg of
directly over the sample in the capsule. -
Reasoning:
acts as an oxygen donor during the flash combustion (reaching ~1800°C locally), preventing alkyne polymerization/sooting.
-
-
Combustion:
-
Inject sample into the combustion tube (Temp: 980°C).
-
Oxygen Dosing: Set to Optimized/Extended (e.g., 5-10 seconds extra
flow) to ensure complete oxidation of the pyridine ring.
-
-
Data Analysis:
-
Compare results against the Acceptance Range (Table 1).
-
Self-Validation Check: If Nitrogen is within range (9.65% ±0.3) but Carbon is low (<74.0%), the alkyne did not combust fully. Repeat with more
.
-
Visualization: Validation Logic Flow
Figure 1: Decision matrix for validating 1-(6-Ethynylpyridin-3-yl)ethan-1-one, highlighting troubleshooting paths for common alkyne-related analytical failures.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(4-pyridinyl)- (Analogous Pyridine Data). NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Guidelines for Operation. Retrieved February 15, 2026, from [Link]
Safety Operating Guide
Technical Guide: Safe Disposal of 1-(6-Ethynylpyridin-3-yl)ethan-1-one
Executive Safety Summary
1-(6-Ethynylpyridin-3-yl)ethan-1-one is a functionalized pyridine derivative featuring a terminal alkyne moiety.[1] While standard organic waste protocols apply to the pyridine and ketone functionalities, the terminal alkyne dictates the critical safety constraints for disposal.
Immediate Critical Hazards:
-
Explosive Acetylide Formation: The terminal proton on the ethynyl group (
) is acidic ( ). Upon contact with Copper (Cu), Silver (Ag), or Mercury (Hg), it can form shock-sensitive metal acetylides.[1] -
Reactivity: Potential for exothermic polymerization if heated or catalyzed by transition metals.
-
Health: Irritant to eyes, skin, and respiratory system (Standard GHS for ethynylpyridines).
Core Directive: NEVER dispose of this compound down the drain (risk of copper pipe reaction) and NEVER commingle with waste streams containing heavy metal salts.
Chemical Profile & Reactivity Analysis
To ensure a self-validating safety system, researchers must understand the why behind the disposal protocols.
| Feature | Structural Moiety | Risk Implication | Operational Constraint |
| Acidity | Terminal Alkyne (C-6) | Deprotonation by bases; Reaction with Cu/Ag/Hg.[1] | Segregation: Do not mix with basic waste containing heavy metals. Use glass/polyethylene containers, not metal cans. |
| Basicity | Pyridine Nitrogen | Can form salts with acids; potential exothermic neutralization. | Compatibility: Ensure waste stream pH is stable; avoid mixing with strong oxidizers (e.g., Nitric Acid). |
| Flammability | Organic Skeleton | Combustible liquid/solid (Analog flash points | Storage: Class B fire protocols. Store in flammable safety cabinets. |
The Mechanism of Hazard (Acetylide Formation)
The primary disposal risk is the formation of Copper(I) Acetylide, a reddish-brown solid that explodes when dry or subjected to friction.
Waste Management Protocols
A. Pure Substance (Expired or Surplus)
Do not attempt to quench pure material in the lab. The heat of reaction can be uncontrollable.
-
Packaging: Keep in the original manufacturer vial if possible. If transferring, use a clean borosilicate glass or HDPE vial with a PTFE-lined cap.
-
Labeling: Affix a hazardous waste tag.
-
Chemical Name: 1-(6-Ethynylpyridin-3-yl)ethan-1-one.
-
Hazard Checkboxes: Flammable, Irritant.
-
Critical Note: Write "TERMINAL ALKYNE - NO METALS" clearly on the tag.
-
-
Handover: Submit directly to your institution's Environmental Health & Safety (EHS) team for high-temperature incineration.
B. Reaction Mixtures (Dilute Solutions)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate, THF):
-
Segregation: Verify the waste container does not contain waste from metal-catalyzed reactions (e.g., Click chemistry waste containing Copper, Palladium, or Silver).
-
Stream Selection:
-
Halogenated Solvents: Dispose in "Halogenated Waste" if dissolved in DCM/Chloroform.
-
Non-Halogenated: Dispose in "Organic Waste" if dissolved in Acetone/EtOAc/Alcohols.
-
-
Quenching (Optional for <500mg): If you must neutralize a reactive mixture before disposal, dilute with THF and slowly add wet acetone or a dilute ammonium chloride solution to protonate any acetylide anions before transfer to the waste drum.
Emergency Procedures
Spill Cleanup[2][3][4][5]
-
Tools: Use plastic scoops or dustpans. Do not use metal spatulas or dustpans (spark/reaction risk).
-
Absorbent: Use vermiculite, sand, or commercial organic spill pads.
-
Decontamination: Wipe the surface with a soap/water solution.[2] Do not use bleach (potential reaction with pyridine nitrogen).
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[3][4] The pyridine moiety is a strong eye irritant.[5]
-
Skin Contact: Wash with soap and water.[2][5][3][4][6][7] Do not use ethanol (enhances dermal absorption).
Operational Workflow (Decision Tree)
The following diagram outlines the logical decision process for disposing of 1-(6-Ethynylpyridin-3-yl)ethan-1-one, ensuring segregation from incompatible metals.
Figure 1: Decision matrix for the segregation and packaging of ethynylpyridine derivatives, prioritizing the prevention of metal acetylide formation.
References
-
BenchChem. (2025).[8] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Fisher Scientific. (2025).[8] Safety Data Sheet: 3-Ethynylpyridine (Analogous Hazard Data). Retrieved from
-
Salisbury University EHS. (n.d.). Segregation of Waste Chemicals: Reactive Groups. Retrieved from
Sources
Personal protective equipment for handling 1-(6-Ethynylpyridin-3-yl)ethan-1-one
The following technical guide details the safety, handling, and operational protocols for 1-(6-Ethynylpyridin-3-yl)ethan-1-one , a specialized heterocyclic building block used in medicinal chemistry (e.g., "click" chemistry, Sonogashira couplings).
CAS Number: 1256786-43-2 Synonyms: 5-Acetyl-2-ethynylpyridine Molecular Formula: C₉H₇NO Molecular Weight: 145.16 g/mol [1][2]
Executive Safety Summary
As a Senior Application Scientist, I classify this compound as a High-Alert Building Block . While often categorized generically as an irritant, its structural moieties—a terminal alkyne coupled with an electron-deficient pyridine ring—dictate specific handling protocols beyond standard laboratory practice.
Core Hazards:
-
Bioactivity: Pyridine derivatives often exhibit significant biological activity and can be toxic if swallowed or absorbed through the skin.
-
Chemical Reactivity: The terminal alkyne group (
) presents a risk of forming explosive metal acetylides if in contact with copper, silver, or mercury. -
Physical Hazard: As a likely solid, fine particulates pose an inhalation risk and can cause severe respiratory irritation.
Risk Assessment & GHS Classification
The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous ethynylpyridines, ensuring a conservative safety margin.
| Hazard Class | GHS Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Category 4 (or 3) | H302/H301: Harmful/Toxic if swallowed. | Pyridines can disrupt neurological function; metabolic activation may increase toxicity. |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | Lipophilic nature allows dermal penetration; basic nitrogen reacts with skin oils. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | Direct mucous membrane irritant; risk of corneal opacity if untreated. |
| STOT - SE | Category 3 | H335: May cause respiratory irritation. | Inhalation of dust triggers inflammation of the upper respiratory tract. |
Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Swiss Cheese" model where multiple layers (Engineering Controls + PPE) prevent exposure.
Respiratory Protection
-
Primary Barrier: All handling (weighing, dissolution, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Secondary Barrier: If working outside a hood (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator .
-
Why? Solids generate invisible micro-aerosols during transfer. Pyridine analogs have low odor thresholds but high toxicity.
-
Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT rely on safety glasses alone.
-
Why? Fine powders can bypass the side gaps of safety glasses. Goggles provide a seal against airborne dust and accidental splashes during dissolution.
-
Dermal Protection
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Inspection layer).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).
-
Technique: Change outer gloves immediately upon contamination.
-
Why? Pyridines are known permeators. Double gloving increases breakthrough time and allows safe removal of the outer layer without exposing skin.
-
-
Body: Chemical-resistant lab coat (buttoned to neck) and closed-toe shoes.
Operational Workflow & Handling Protocols
A. Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).
-
Container: Amber glass vial with a Teflon-lined cap.
-
Incompatibility: Keep strictly away from strong oxidizers and coinage metals (Copper, Silver, Brass).
-
Scientific Logic: Terminal alkynes can slowly polymerize or hydrate in moist air. Metal acetylides (formed with Cu/Ag) are shock-sensitive explosives.
-
B. Weighing & Transfer Protocol
-
Static Control: Use an anti-static gun or ionizer bar before weighing to prevent powder scattering.
-
Tool Selection: Use ceramic or stainless steel spatulas. Avoid brass or copper tools.
-
Transfer: Weigh directly into the reaction vessel or a pre-tared vial inside the fume hood. Do not transport open weighing boats across the lab.
C. Reaction Setup (Typical "Click" Chemistry)
-
Solvent Selection: Dissolve in DCM, THF, or DMF. Ensure solvents are anhydrous to prevent hydration of the alkyne.
-
Inerting: Purge the reaction vessel with Nitrogen/Argon before adding catalysts (especially Copper catalysts used in click chemistry) to prevent oxidative homocoupling (Glaser coupling).
Emergency & Disposal Procedures
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don full PPE (Goggles, Double Gloves, N95/Respirator).
-
Contain: Cover the spill with a dry absorbent pad or vermiculite . Do not use water initially (spreads the chemical).
-
Clean: Sweep up carefully to avoid dust generation. Wipe the surface with a mild acidic solution (1% HCl) to neutralize the basic pyridine moiety, followed by soap and water.
Waste Disposal
-
Stream: Segregate into Halogenated or Non-Halogenated Organic Waste (depending on solvent).
-
Labeling: Clearly tag as "Toxic" and "Irritant."
-
Prohibition: Never dispose of alkyne residues in metal containers that may contain rust or copper traces.
Visualized Safety Workflow
The following diagram illustrates the critical decision pathways for handling 1-(6-Ethynylpyridin-3-yl)ethan-1-one, emphasizing the prevention of metal acetylide formation and exposure control.
Figure 1: Operational workflow emphasizing material compatibility and exposure prevention steps.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet for Pyridine Derivatives (General Class). Retrieved from .
-
BLD Pharm. Product Detail: 5-Acetyl-2-ethynylpyridine (CAS 1256786-43-2).[1][2][3] Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Ethynylpyridine (Analog). Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from .
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
